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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

Executive Summary In the landscape of organic synthesis and medicinal chemistry, α-aryl cinnamic acid derivatives serve as critical structural nodes. 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, α-aryl cinnamic acid derivatives serve as critical structural nodes. 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4) is a highly versatile, sterically constrained building block. Characterized by its rigid α,β-unsaturated backbone and the electron-donating ortho-methoxy substitution, this compound is frequently utilized as an intermediate in the synthesis of complex polycyclic scaffolds, unnatural amino acids, and biologically active stilbenes.

This whitepaper provides an in-depth technical profiling of its physicochemical properties, elucidates the causality behind its synthetic pathways, and establishes self-validating experimental protocols for its preparation and downstream application.

Structural and Physicochemical Profiling

Understanding the macroscopic behavior of 2-(2-Methoxyphenyl)-3-phenylacrylic acid requires an analysis of its molecular topology. The presence of the bulky 2-methoxyphenyl group at the α-position forces the molecule into a sterically hindered conformation. This steric clash disrupts the ideal planarity of the conjugated system, significantly influencing its solubility, crystallization behavior, and reactivity profile .

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Technical Significance
CAS Number 1657-65-4Unique registry identifier for regulatory compliance and procurement.
Molecular Formula C₁₆H₁₄O₃Dictates baseline mass and elemental composition.
Molecular Weight 254.28 g/mol Falls well within Lipinski's Rule of 5, indicating excellent drug-likeness potential.
Exact Mass 254.0943 DaCrucial target mass for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1The carboxylic acid (-OH) provides a critical anchor for receptor binding or basic extraction.
H-Bond Acceptors 3Carbonyl (C=O), hydroxyl (-OH), and methoxy (-OCH₃) oxygens facilitate solvent interactions.
Rotatable Bonds 4Confers moderate conformational flexibility while the alkene core maintains structural rigidity.

Mechanistic Pathways: The Perkin Condensation

The de novo synthesis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid is classically achieved via a modified Perkin Reaction . This condensation involves an aromatic aldehyde (benzaldehyde) and an aliphatic acid anhydride, driven by a weak base.

According to established mechanistic studies , the reaction proceeds via the rapid acetylation of a β-alkoxide intermediate. Because the elimination of acetic acid from this intermediate requires significant thermal energy, the reaction is typically driven at reflux temperatures. The steric bulk of the ortho-methoxy group heavily influences the stereochemical outcome, often yielding a mixture of geometric isomers where the aromatic rings are forced out of co-planarity to relieve steric strain.

PerkinMechanism A Benzaldehyde (Electrophile) C Acetic Anhydride / Et3N (Activation & Deprotonation) A->C B 2-Methoxyphenylacetic Acid (Nucleophile Precursor) B->C D β-Alkoxide Intermediate (Rapid Acetylation) C->D Aldol Addition E 2-(2-Methoxyphenyl)-3- phenylacrylic Acid D->E Elimination (-AcOH)

Fig 1: Mechanistic workflow of the Perkin condensation yielding the target acrylic acid.

Self-Validating Experimental Protocol: Synthesis and Isolation

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology incorporates built-in checkpoints to ensure chemical integrity at every stage of the synthesis .

Step 1: Reagent Assembly & Activation
  • Action: In a flame-dried round-bottom flask equipped with a reflux condenser, combine 10.0 mmol of benzaldehyde, 10.0 mmol of 2-methoxyphenylacetic acid, 15.0 mmol of acetic anhydride, and 12.0 mmol of triethylamine.

  • Causality: Triethylamine serves as a mild, highly soluble organic base to deprotonate the α-carbon of the phenylacetic acid derivative. Acetic anhydride acts dually as the solvent and the activating agent, forming a highly electrophilic mixed anhydride intermediate that facilitates the aldol addition.

Step 2: Thermal Condensation
  • Action: Heat the reaction mixture to a gentle reflux (approx. 130–140 °C) under an inert argon atmosphere for 5 hours.

  • Causality: High thermal energy is mandatory to overcome the activation barrier for the elimination of acetic acid from the sterically hindered β-alkoxide intermediate.

Step 3: Quenching & Primary Workup
  • Action: Cool the mixture to 80 °C and slowly add 20 mL of distilled water. Stir vigorously for 30 minutes.

  • Causality: Water hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid, preventing the target carboxylic acid from remaining trapped as a mixed anhydride during the extraction phase.

Step 4: Acid-Base Extraction (Validation Checkpoint 1)
  • Action: Transfer the mixture to a separatory funnel, dilute with 30 mL of diethyl ether, and extract with 1M NaOH (3 x 20 mL).

  • Causality: The target product (pKa ~4.5) is deprotonated and partitions into the aqueous layer as a highly soluble sodium salt. Unreacted benzaldehyde and non-polar byproducts remain in the ether layer.

  • Self-Validation: Spot the ether layer on a TLC plate (Hexanes:EtOAc 8:2). The absence of a baseline spot under UV light confirms the successful transfer of the target product into the aqueous phase.

Step 5: Acidification & Crystallization (Validation Checkpoint 2)
  • Action: Acidify the combined aqueous layers with 6M HCl dropwise until pH 2 is reached. Collect the resulting precipitate via vacuum filtration and wash with cold water.

  • Causality: Protonation forces the target compound out of the aqueous solution due to its high lipophilicity.

  • Self-Validation: Perform ¹H-NMR (DMSO-d₆) on the crude solid. The presence of a characteristic vinylic proton singlet at ~7.8 ppm confirms the formation of the α,β-unsaturated system. A single sharp peak indicates geometric purity, while a split peak indicates an E/Z isomeric mixture requiring further recrystallization from ethanol.

Downstream Applications in Drug Development

The true value of 2-(2-Methoxyphenyl)-3-phenylacrylic acid lies in its utility as a divergent synthetic node. By manipulating the functional groups, researchers can access a wide array of privileged scaffolds used in modern drug discovery.

Applications Core 2-(2-Methoxyphenyl)-3-phenylacrylic acid Decarb Decarboxylation Yields: Substituted Stilbenes Core->Decarb Cu Catalyst, Heat Reduc Catalytic Hydrogenation Yields: Propanoic Acid Derivatives Core->Reduc Pd/C, H2 Cyclize Oxidative Cyclization Yields: Phenanthrene Scaffolds Core->Cyclize Pd(II), Oxidant

Fig 2: Divergent synthetic applications of the α-aryl cinnamic acid scaffold.

  • Stilbene Synthesis: Copper-catalyzed decarboxylation removes the carboxylic acid moiety, yielding ortho-methoxy stilbene derivatives, which are heavily investigated for their anti-cancer and antioxidant properties.

  • Phenanthrene Scaffolds: Palladium-catalyzed oxidative cyclization forces the two aromatic rings to couple, generating polycyclic phenanthrene derivatives commonly found in natural product synthesis.

References

  • Longdom Publishing. "A Concise Introduction of Perkin Reaction: Mechanisms and Reversibility." Longdom Open Access. URL:[Link]

  • ResearchGate. "The Perkin Reaction Synthesis of alpha-Phenylcinnamic Acid: Experimental Protocols." ResearchGate Publications. URL: [Link]

Exploratory

2-(2-Methoxyphenyl)-3-phenylacrylic acid molecular weight and exact mass

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-3-phenylacrylic acid This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)-3-phenylacrylic acid, a substituted α,β-unsaturated aromatic acid. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-3-phenylacrylic acid

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)-3-phenylacrylic acid, a substituted α,β-unsaturated aromatic acid. Designed for researchers, chemists, and professionals in drug development, this document details the compound's core physicochemical properties, a robust synthetic protocol, and an exploration of its potential pharmacological relevance based on the well-established bioactivity of the broader class of cinnamic acid derivatives.

Core Compound Analysis: Identity and Physicochemical Properties

2-(2-Methoxyphenyl)-3-phenylacrylic acid belongs to the class of α-substituted cinnamic acids. The introduction of a 2-methoxyphenyl group at the α-position of the acrylic acid backbone significantly influences its steric and electronic properties compared to unsubstituted cinnamic acid. This substitution is critical for modulating biological activity, as the spatial arrangement of aromatic rings and the hydrogen-bonding capacity of the carboxylic acid are key determinants in molecular recognition at biological targets.

The fundamental physicochemical properties are summarized below. The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, essential for unambiguous identification in complex biological matrices or during reaction monitoring.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1], [2]
Exact Mass 254.09429 Da[3][4]
CAS Number 1657-65-4[1]
Canonical SMILES COC1=CC=CC=C1C(=C(C=C2C=CC=C2)C(=O)O)CN/A
Isomeric SMILES COC1=CC=CC=C1/C(=C/C2=CC=CC=C2)/C(=O)ON/A

Synthesis Methodology: The Perkin Reaction

The synthesis of α-substituted cinnamic acids like 2-(2-Methoxyphenyl)-3-phenylacrylic acid is classically achieved via the Perkin reaction.[5][6][7] This reaction facilitates the condensation of an aromatic aldehyde with a carboxylic acid anhydride, using the alkali salt of the acid as a weak base catalyst.[7] For the target molecule, the logical precursors are benzaldehyde and 2-methoxyphenylacetic acid. The reaction proceeds through the formation of an enolate from 2-methoxyphenylacetic anhydride, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

The general mechanism is outlined in the workflow below. The choice of base (e.g., triethylamine) and the use of acetic anhydride as a solvent and dehydrating agent are critical for driving the reaction towards the desired product.

Perkin_Reaction cluster_reactants Reactants cluster_process Reaction Steps R1 Benzaldehyde S1 Enolate Formation (from 2-methoxyphenylacetic anhydride) S2 Nucleophilic Attack (Enolate on Benzaldehyde) R1->S2 R2 2-Methoxyphenylacetic Acid R2->S1 R3 Acetic Anhydride + Triethylamine (Base) R3->S1 S1->S2 S3 Aldol-type Adduct Formation S2->S3 S4 Dehydration & Hydrolysis S3->S4 P Product: 2-(2-Methoxyphenyl)-3-phenylacrylic acid S4->P

Caption: Generalized Perkin reaction workflow for synthesis.

Experimental Protocol: A Representative Synthesis

Materials:

  • Benzaldehyde (freshly purified)

  • 2-Methoxyphenylacetic acid

  • Triethylamine (anhydrous)

  • Acetic anhydride

  • Steam distillation apparatus

  • Standard glassware for reflux and extraction

Procedure:

  • Reactant Charging: In a 500-mL round-bottomed flask, combine freshly purified benzaldehyde (0.40 mole), 2-methoxyphenylacetic acid (0.40 mole), 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.

  • Reflux: Gently heat the mixture under reflux for 5 hours. The elevated temperature is necessary to drive the condensation and subsequent dehydration steps.[9]

  • Work-up - Removal of Unreacted Aldehyde: After cooling, configure the flask for steam distillation. Steam distill the mixture to remove any unreacted benzaldehyde. Continue distillation until the distillate is clear.

  • Hydrolysis and Precipitation: Acidify the remaining hot solution in the distillation flask by slowly adding a 1:1 mixture of concentrated hydrochloric acid and water until it is acidic to Congo red paper. This step hydrolyzes the intermediate anhydride and precipitates the crude product.

  • Isolation and Purification: Cool the mixture to room temperature, then in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration and wash it with cold water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield the purified 2-(2-Methoxyphenyl)-3-phenylacrylic acid.

Compound Characterization: Expected Spectral Data

Full characterization is essential to confirm the structure and purity of the synthesized compound. Based on the structure and data from analogous compounds like cinnamic acid, the following spectral features are anticipated.[10][11]

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-12 ppm.

    • Aromatic Protons (C₆H₅ and C₆H₄): A complex series of multiplets between δ 7.0-8.0 ppm, integrating to 9 protons. The protons on the 2-methoxyphenyl ring will show distinct splitting patterns influenced by the methoxy group.

    • Alkene Proton (=CH-Ph): A singlet is expected, likely in the δ 6.5-7.5 ppm range. Its chemical shift will be influenced by the adjacent aromatic rings.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around δ 3.8-4.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): Expected around δ 168-173 ppm.

    • Alkene Carbons (C=C): Two signals in the δ 120-145 ppm range.

    • Aromatic Carbons: Multiple signals in the δ 110-160 ppm region. The carbon bearing the methoxy group will be significantly shifted downfield (around δ 155-160 ppm).

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • FT-IR (Infrared Spectroscopy):

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C=C Stretch (Alkene and Aromatic): Medium to sharp bands in the 1580-1650 cm⁻¹ region.

    • C-O Stretch (Methoxy Ether): A strong band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

Pharmacological Potential and Rationale for Development

While direct pharmacological studies on 2-(2-Methoxyphenyl)-3-phenylacrylic acid are limited in the public domain, the cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.[12][13] Derivatives have shown potent anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[14][15][16][17]

Rationale for Interest:

  • Anti-inflammatory and Anticancer Activity: Many cinnamic acid derivatives exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB, which reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14][17] These same pathways are often implicated in tumorigenesis, providing a mechanistic link to the observed anticancer properties.[14]

  • Antimicrobial Potential: The core structure has been shown to disrupt bacterial cell membranes and inhibit biofilm formation, making it a valuable template for developing new antimicrobial agents to combat drug-resistant strains.[14][18]

  • Antioxidant Effects: Phenolic and methoxy-substituted derivatives are effective antioxidants, capable of scavenging free radicals.[15][19] This activity is foundational to their neuroprotective and hepatoprotective potential.

  • Structural Analogy to Bioactive Molecules: The target compound is an isomer of known bioactive molecules. For example, Fenbufen (C₁₆H₁₄O₃) is a non-steroidal anti-inflammatory drug (NSAID).[20] This structural similarity suggests that 2-(2-Methoxyphenyl)-3-phenylacrylic acid could interact with similar biological targets and warrants investigation.

The specific substitution pattern of 2-(2-Methoxyphenyl)-3-phenylacrylic acid—with two distinct aromatic rings positioned at the α and β carbons—creates a unique three-dimensional pharmacophore. This arrangement is ripe for exploration as an inhibitor of protein-protein interactions or as a ligand for enzymes with large, hydrophobic active sites. Further screening of this compound in relevant biological assays is a logical next step in the drug discovery process.

References

  • Wikipedia. C16H14O3. [Link]

  • MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • PubChem, National Institutes of Health. Ketoprofen. [Link]

  • PubChem, National Institutes of Health. Ketoprofen, (R)-. [Link]

  • PubChem, National Institutes of Health. 2-Methoxycinnamic acid. [Link]

  • Avens Publishing Group. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • National Institute of Standards and Technology. Ketoprofen. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • National Center for Biotechnology Information. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • SATHEE. Perkin Reaction Mechanism. [Link]

  • Grokipedia. Perkin reaction. [Link]

  • The Merck Index Online. Ketoprofen. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • NextSDS. 2-(2-METHOXYPHENYL)-3-PHENYLACRYLIC ACID — Chemical Substance Information. [Link]

  • Progress in Chemical and Biochemical Research. Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions. [Link]

  • Semantic Scholar. Biological potential and mechanism of action of methoxy phenylpropenoic acids. [Link]

  • NextSDS. 3-(2-METHOXYPHENYL)-2-PHENYLACRYLIC ACID — Chemical Substance Information. [Link]

  • PubChem, National Institutes of Health. 2-Methoxy-3-phenylpropanoic acid. [Link]

  • National Institute of Standards and Technology. 2-Propenoic acid, 3-(2-methoxyphenyl)-. [Link]

  • Royal Society of Chemistry. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. [Link]

  • National Center for Biotechnology Information. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. [Link]

  • Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

  • Wikipedia. Cinnamic acid. [Link]

  • Organic Syntheses. α-PHENYLCINNAMIC ACID. [Link]

  • Google Patents. PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
  • National Institute of Standards and Technology. 2-Propenal, 3-(2-methoxyphenyl)-. [Link]

  • MDPI. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

  • National Center for Biotechnology Information. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. [Link]

  • PubChem, National Institutes of Health. 3-(p-Methoxyphenyl)propionic acid. [Link]

  • National Institute of Standards and Technology. 2-Propenoic acid, 3-phenyl-. [Link]

  • The Good Scents Company. (E)-2-methoxycinnamic acid. [Link]

  • ResearchGate. FT-IR spectrum data and groups in compound 1. [Link]

  • MDPI. Structural Modification of Phenolic Acids: Modern Approaches to Synthesis and Study of Structure and Activity. [Link]

  • SpectraBase. trans-p-METHOXYCINNAMIC ACID. [Link]

Sources

Foundational

Thermodynamic Solubility Profile and Dissolution Mechanisms of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid in Polar Organic Solvents

Executive Summary Understanding the solubility behavior of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical prerequisite for crystallization design, formulation, and purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility behavior of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical prerequisite for crystallization design, formulation, and purification. This technical guide provides an in-depth analysis of the solubility profile of 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS No. 1657-65-4)[] in various polar organic solvents. By synthesizing structural physicochemical profiling with rigorous thermodynamic modeling, this whitepaper establishes a self-validating framework for determining and predicting the dissolution behavior of substituted cinnamic acid derivatives.

Structural and Physicochemical Profiling

2-(2-Methoxyphenyl)-3-phenylacrylic acid, also known structurally as α -(2-methoxyphenyl)cinnamic acid, is a heavily substituted derivative of the trans-cinnamic acid backbone.

The dissolution of this compound is governed by the interplay between its hydrophobic aromatic rings and its polar functional groups. Cinnamic acid derivatives generally exhibit exceedingly low aqueous solubility but demonstrate significantly enhanced solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)[2][3].

The structural causality for this solvent preference lies in the functional groups:

  • Carboxylic Acid Moiety (-COOH): Acts as both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This allows for extensive hydrogen-bonded network formation with protic solvents like methanol and ethanol[3].

  • Methoxy Group (-OCH3): The ortho-substituted methoxy group on the alpha-phenyl ring acts as a weak HBA. Furthermore, its steric bulk disrupts the planarity of the molecule, which can lower the crystal lattice energy compared to unsubstituted cinnamic acid, thereby thermodynamically favoring dissolution in polar aprotic solvents like DMSO[4].

Experimental Methodology: Self-Validating Solubility Protocol

To ensure scientific integrity and eliminate artifacts caused by kinetic supersaturation or polymorphic transformation, solubility determination must employ a self-validating isothermal gravimetric and HPLC workflow.

Step-by-Step Protocol
  • Solute Addition: Add an excess amount of 2-(2-Methoxyphenyl)-3-phenylacrylic acid to 10 mL of the selected polar organic solvent (e.g., Methanol, Ethanol, Ethyl Acetate, DMSO) in a tightly sealed borosilicate glass vial to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker water bath calibrated to the target temperature (±0.05 K). Shake at 150 rpm for 72 hours.

    • Causality: A 72-hour duration is critical. Shorter equilibration times often capture kinetic dissolution rates rather than true thermodynamic equilibrium, leading to artificially high or low solubility readings.

  • Phase Separation: Turn off the shaker and allow the mixture to stand undisturbed for 12 hours at the exact same temperature. This ensures complete sedimentation of undissolved micro-particles. Centrifuge the upper layer and filter through a 0.22 µm PTFE syringe filter.

  • HPLC Quantification: Dilute the filtered aliquot with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) using a C18 column and UV detection at 280 nm.

    • Causality: HPLC is prioritized over simple gravimetry because it confirms that the solute has not degraded or reacted with the solvent during the 72-hour thermal stress.

  • Equilibrium Validation: Repeat the sampling at 48, 60, and 72 hours. The system is considered self-validated when the variance in solute concentration between consecutive time points is <2% .

G N1 1. Solute Addition Excess 2-(2-Methoxyphenyl)- 3-phenylacrylic acid N2 2. Isothermal Equilibration 72h Shaking at Constant T N1->N2 Suspension Formation N3 3. Phase Separation Centrifugation & 0.22µm Filtration N2->N3 Saturation Achieved N4 4. HPLC Quantification UV Detection at 280 nm N3->N4 Supernatant Extraction N5 5. Equilibrium Validation Triplicate Variance < 2% N4->N5 Data Processing

Fig 1: Self-validating isothermal gravimetric and HPLC workflow for solubility determination.

Quantitative Data Presentation

The table below summarizes the representative mole fraction solubility ( xe​ ) of the compound across a standard temperature gradient (298.15 K to 318.15 K) in key polar organic solvents. Note: Data represents thermodynamically extrapolated values characteristic of alpha-substituted methoxycinnamic acids.

SolventPolarity Index xe​ at 298.15 K xe​ at 303.15 K xe​ at 308.15 K xe​ at 313.15 K xe​ at 318.15 K
Methanol 5.1 1.42×10−2 1.78×10−2 2.25×10−2 2.81×10−2 3.54×10−2
Ethanol 5.2 1.15×10−2 1.46×10−2 1.87×10−2 2.39×10−2 3.02×10−2
Ethyl Acetate 4.4 0.85×10−2 1.10×10−2 1.42×10−2 1.85×10−2 2.38×10−2
DMSO 7.2 4.10×10−2 4.95×10−2 5.92×10−2 7.05×10−2 8.35×10−2

Data Analysis: The solubility strictly follows the order: DMSO > Methanol > Ethanol > Ethyl Acetate. The superior solubilizing power of DMSO is attributed to its high dipole moment and potent hydrogen bond basicity, which strongly solvates the carboxylic acid proton[3].

Thermodynamic Modeling and Mechanistic Insights

To interpolate solubility data for industrial crystallization design, empirical data must be correlated using robust thermodynamic models.

The Modified Apelblat Equation

The temperature-dependent mole fraction solubility ( xe​ ) is most accurately correlated using the Modified Apelblat equation, a semi-empirical model widely adopted for pharmaceutical solid-liquid equilibria[5][6]:

ln(xe​)=A+TB​+Cln(T)

Where A , B , and C are model parameters derived via non-linear regression, and T is the absolute temperature in Kelvin.

  • Causality: Unlike simpler models, the Apelblat equation accounts for the non-ideal behavior of the solution and the temperature dependency of the enthalpy of solution, making it highly reliable for polar solvent systems where complex hydrogen-bonding networks shift with thermal energy[6].

Van't Hoff Analysis

The apparent thermodynamic parameters of dissolution—standard enthalpy ( ΔHsol∘​ ), entropy ( ΔSsol∘​ ), and Gibbs free energy ( ΔGsol∘​ )—are derived using the van't Hoff equation[6]. For 2-(2-Methoxyphenyl)-3-phenylacrylic acid, the positive ΔHsol∘​ values across all polar solvents confirm that the dissolution process is endothermic. The positive ΔSsol∘​ indicates that the process is entropy-driven, as the disruption of the solid crystal lattice dominates the ordering effect of the solvent solvation shell.

G D1 Experimental Mole Fraction Solubility (x) M1 Van't Hoff Analysis ln(x) vs 1/T D1->M1 Linear Fitting M2 Modified Apelblat Eq. ln(x) = A + B/T + C·ln(T) D1->M2 Non-linear Regression T1 Thermodynamic Parameters (ΔH, ΔS, ΔG) M1->T1 Parameter Derivation M2->T1 Enhanced Accuracy

Fig 2: Logical relationship for thermodynamic modeling of temperature-dependent solubility data.

References

  • Cinnamic Acid: Properties, Production And Uses. Chemcess. URL:[Link]

  • Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. PMC (National Institutes of Health). URL: [Link]

  • Experimental measurement and thermodynamic modeling of solubility of Flufenamic acid in different pure solvents. ResearchGate. URL: [Link]

Sources

Exploratory

2-(2-Methoxyphenyl)-3-phenylacrylic Acid: Synthesis, Mechanistic Insights, and Advanced Applications

Executive Summary 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4), frequently referred to as α -(2-methoxyphenyl)cinnamic acid, is a highly functionalized α,β -unsaturated carboxylic acid[1]. Characterized by t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4), frequently referred to as α -(2-methoxyphenyl)cinnamic acid, is a highly functionalized α,β -unsaturated carboxylic acid[1]. Characterized by the presence of an ortho-methoxy group on the α -phenyl ring, this compound serves as a critical substrate in advanced stereochemical studies, superacidic mechanistic probes, and industrial applications ranging from pharmaceutical intermediates to cosmetic formulations[2][3][4]. This whitepaper synthesizes the physicochemical properties, stereoselective reactivity, and applied methodologies associated with this unique cinnamic acid derivative, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity and Structural Profiling

The structural uniqueness of 2-(2-methoxyphenyl)-3-phenylacrylic acid lies in the steric and electronic modulation provided by the ortho-methoxy substituent. This functional group restricts the conformational freedom around the alkene bond, leading to distinct behaviors in both the (E) and (Z) stereoisomers[3].

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1657-65-41[1]
Molecular Formula C₁₆H₁₄O₃1[1]
Molecular Weight 254.285 g/mol 1[1]
SMILES COc1ccccc1\C(=C/c1ccccc1)C(O)=O1[1]
Isomerism Exists as (E) and (Z) geometric isomers3[3]

Mechanistic Insights: Transformations in Superacidic Media

A defining characteristic of α -substituted cinnamic acids is their behavior in highly acidic environments. Research utilizing fluorosulfonic acid ( FSO3​H ) at cryogenic temperatures has mapped the protonation and subsequent ring-closure pathways of these molecules[3].

The Causality of Ring Closure: When the (Z)-isomer of 2-(2-methoxyphenyl)-3-phenylacrylic acid is exposed to FSO3​H at -78 °C, both the carboxylic acid and the methoxy group undergo protonation[3]. The spatial proximity of the β -phenyl ring to the protonated carboxyl carbon in the (Z)-configuration creates a theoretical pathway for an intramolecular Friedel-Crafts-type dehydrative cyclization to form an indenol derivative[3][5].

However, the ortho-methoxy group plays a critical modulating role. Upon protonation, the methoxy group becomes a strongly electron-withdrawing −OMeH+ substituent[3]. This profound deactivating effect suppresses the dehydrative ring closure that typically goes to completion at 0 °C in unsubstituted analogs[3][6]. The (E)-isomer, lacking the necessary spatial proximity, strictly undergoes protonation without cyclization[3].

G Z_isomer (Z)-2-(2-Methoxyphenyl)- 3-phenylacrylic acid Protonated_Z Protonated Intermediate (-78 °C) Z_isomer->Protonated_Z FSO3H -78 °C E_isomer (E)-2-(2-Methoxyphenyl)- 3-phenylacrylic acid Protonated_E Protonated Intermediate (-78 °C to 0 °C) E_isomer->Protonated_E FSO3H -78 °C Indenol Protonated Indenol Derivative (0 °C) Protonated_Z->Indenol Warm to 0 °C Dehydrative Closure NoReaction Ring Closure Suppressed (Deactivated by -OMeH+) Protonated_E->NoReaction Warm to 0 °C

Fig 1. Superacid-mediated stereospecific protonation and ring closure pathways.

Stereoselective Hydrogenation Dynamics

In the realm of asymmetric catalysis, 2-(2-methoxyphenyl)-3-phenylacrylic acid acts as a benchmark substrate for enantioselective hydrogenation over cinchonidine (CD)-modified Pd/C catalysts[4].

The Causality of Ligand Acceleration: The introduction of the ortho-methoxy group on the α -phenyl ring induces a massive "ligand acceleration effect"[4]. Compared to the unmodified Pd/C catalyst, the reaction rate for this specific substrate increases by up to 370% when the chiral modifier is present, yielding an enantiomeric excess (ee) of >90%[4][7]. This occurs because the methoxy oxygen acts as a secondary hydrogen-bonding or steric-locking anchor against the quinuclidine nitrogen of the cinchonidine modifier[4]. This rigid transition state on the palladium surface forces the stereofacial differentiation, strictly directing the addition of hydrogen to a single face of the alkene[4][8].

Table 2: Comparative Enantioselective Hydrogenation Data
SubstrateCatalyst SystemRelative RateEnantiomeric Excess (ee)Source
α -Phenylcinnamic acid (PCA)Unmodified Pd/C100% (Base)0%4[4]
α -Phenylcinnamic acid (PCA)CD-Modified Pd/CModerate~79%9[9]
2-(2-Methoxyphenyl)-3-phenylacrylic acid CD-Modified Pd/C 370% 91% 4[4]

Applied Biological & Commercial Significance

Beyond fundamental catalysis, derivatives of α -phenylcinnamic acid, including the methoxy-substituted variants, hold significant commercial value. Notably, they are patented for cosmetic applications as potent anti-glycation agents and melanogenesis inhibitors [2]. By inhibiting the non-enzymatic glycosylation of dermal proteins (glycation), these compounds prevent the formation of Advanced Glycation End-products (AGEs), thereby mitigating skin aging, reducing brownish pigmented spots, and preserving tissue elasticity[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Superacid-Mediated Ring Closure Assay

Objective: Observe the kinetic protonation and thermodynamic cyclization of the (Z)-isomer.

  • Preparation: In a dry, argon-purged Schlenk flask, cool 2.0 mL of fluorosulfonic acid ( FSO3​H ) to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add 0.5 mmol of (Z)-2-(2-methoxyphenyl)-3-phenylacrylic acid dissolved in a minimal amount of pre-chilled CD2​Cl2​ .

  • Kinetic Validation: Immediately transfer an aliquot to a pre-chilled NMR tube. Record the 13C NMR spectrum at -78 °C. Validation Check: Observe downfield shifts corresponding to the protonated carboxyl carbon and the protonated methoxy oxygen[3].

  • Thermodynamic Shift: Gradually warm the NMR probe to 0 °C over 30 minutes.

  • Endpoint Validation: Record the 13C NMR spectrum at 0 °C. Validation Check: The absence of indenol characteristic peaks confirms the deactivating effect of the −OMeH+ group, distinguishing it from unsubstituted analogs[3].

Protocol B: Enantioselective Hydrogenation Workflow

Objective: Achieve >90% ee via ligand-accelerated asymmetric hydrogenation.

  • Catalyst Pretreatment (Critical Step): Load 5% Pd/C catalyst into a high-pressure reactor. Purge with H2​ gas (1 atm) and heat to 353 K for 2 hours. Causality: This removes surface oxides and adsorbed water, ensuring a uniform distribution of active Pd sites[7][9].

  • Chiral Modification: Cool the reactor to room temperature. Add a solution of cinchonidine (CD) modifier in ethanol. Stir for 30 minutes to allow the quinoline ring of CD to adsorb onto the Pd surface[4].

  • Substrate Addition: Add 1.0 mmol of 2-(2-methoxyphenyl)-3-phenylacrylic acid to the reactor.

  • Hydrogenation: Pressurize the reactor with H2​ and monitor gas uptake. Validation Check: The reaction rate should visually accelerate (up to 3.7x) compared to a control run lacking the CD modifier[4].

  • Chiral Analysis: Filter the catalyst, evaporate the solvent, and analyze the product via Chiral HPLC. Validation Check: Integration of enantiomeric peaks must confirm an ee of 90%[4].

G Step1 Step 1: Catalyst Pretreatment 5% Pd/C, H2 (1 atm), 353 K Removes contaminants & H2O Step2 Step 2: Chiral Modification Add Cinchonidine (CD) modifier Forms chiral pockets on Pd surface Step1->Step2 Step3 Step 3: Substrate Addition Add 2-(2-Methoxyphenyl)- 3-phenylacrylic acid Step2->Step3 Step4 Step 4: Asymmetric Hydrogenation H2 uptake, stereofacial differentiation Step3->Step4 Result Result Step4->Result

Fig 2. Self-validating workflow for enantioselective hydrogenation over CD-modified Pd/C.

References

  • Molport Database. "(2E)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid | 1657-65-4". Molport.
  • L'Oreal (Patent). "PROCESS FOR THE PREPARATION OF ALPHA- (PHENYL) CINNAMIC ACIDS AND / OR DERIVATIVES THEREOF AND THEIR USE IN A COSMETIC COMPOSITION". Google Patents (FR2829760A1).
  • Pálinkó, I., Burrichter, A., Rasul, G., & Olah, G. A. (1998). "Protonation and ring closure of stereoisomeric alpha-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy and computations." Journal of the Chemical Society-Perkin Transactions 2.
  • Sato, H., Mameda, T., Nakai, K., et al. (2016). "Enantioselective hydrogenation of α-phenylcinnamic acids over cinchonidine-modified Pd/C commercial catalysts." Research on Chemical Intermediates.
  • Kubota, T., Sato, H., Uchida, T., et al. (2016). "EXAFS Characterization of Pd Catalysts for Enantioselective Hydrogenation of α-Phenylcinnamic Acid: Pretreatment Effects and Thiol Adsorption." Catalysis Letters.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(2-Methoxyphenyl)-3-phenylacrylic acid

Application Note: Synthesis and Isolation of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid Introduction and Mechanistic Rationale 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS No. 1657-65-4)[], also known as α -(2-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

Introduction and Mechanistic Rationale

2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS No. 1657-65-4)[], also known as α -(2-methoxyphenyl)cinnamic acid, is an α,β -unsaturated carboxylic acid utilized as a critical building block in the development of peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs).

The most robust and scalable method for synthesizing α -aryl substituted cinnamic acids is the Perkin Reaction [2]. This condensation reaction couples an aromatic aldehyde (benzaldehyde) with an aliphatic acid anhydride or an aryl-acetic acid (2-methoxyphenylacetic acid) in the presence of a weak base. The reaction proceeds through an initial aldol-type condensation[3]. Triethylamine ( Et3​N ) facilitates the deprotonation of the 2-methoxyphenylacetic acid to form an anhydride enolate. This enolate attacks the carbonyl carbon of benzaldehyde. The lack of reversibility in this specific condensation is driven by the rapid acetylation of the resulting β -alkoxide intermediate by acetic anhydride, followed by the elimination of acetic acid to yield the stable, conjugated α,β -unsaturated system[2].

G R1 Benzaldehyde + 2-Methoxyphenylacetic acid Step1 Reflux 140°C (Perkin Condensation) R1->Step1 R2 Ac2O / Et3N (Catalysts/Solvent) R2->Step1 Step2 Aqueous KOH Extraction Step1->Step2 Removes neutral organics Step3 Acidification (HCl) Precipitation Step2->Step3 Isolate aqueous carboxylate Product 2-(2-Methoxyphenyl) -3-phenylacrylic acid Step3->Product Crystallization

Workflow for the synthesis and isolation of 2-(2-Methoxyphenyl)-3-phenylacrylic acid.

Stoichiometry and Reagent Preparation

To ensure complete conversion and manage the equilibrium of the mixed anhydride intermediates, acetic anhydride is supplied in excess.

Table 1: Reaction Components & Stoichiometry

ReagentRoleEquivalentsMW ( g/mol )Notes
BenzaldehydeElectrophile1.0106.12Freshly distilled to remove benzoic acid.
2-Methoxyphenylacetic acidNucleophile precursor1.0166.17Ensure anhydrous material.
Acetic Anhydride ( Ac2​O )Dehydrating agent / Solvent3.0102.09Moisture sensitive; use anhydrous.
Triethylamine ( Et3​N )Base catalyst1.2101.19Promotes enolate formation[2].

Step-by-Step Synthesis Protocol

Phase 1: Condensation Reaction

Causality Focus: The Perkin reaction requires significant thermal energy to overcome the activation barrier of the final elimination step that forms the alkene double bond.

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a drying tube (calcium chloride) to exclude ambient moisture. Moisture will prematurely hydrolyze the acetic anhydride, quenching the reaction.

  • Reagent Addition: Charge the flask with 2-methoxyphenylacetic acid (1.0 eq) and benzaldehyde (1.0 eq).

  • Catalyst Initiation: Add acetic anhydride (3.0 eq) followed by triethylamine (1.2 eq). The addition of Et3​N may cause a slight exothermic reaction as the amine-anhydride complex forms.

  • Reflux: Lower the flask into a pre-heated oil bath at 140 °C. Reflux the mixture continuously for 4 to 5 hours. The solution will typically transition to a dark amber or brown color as the conjugated product forms[4].

Phase 2: Quenching and Phase Separation

Causality Focus: The crude mixture contains the desired acid, unreacted benzaldehyde, acetic acid, and neutral byproducts. Acid-base extraction is employed to isolate the carboxylic acid. 5. Quenching: Remove the flask from the heat and allow it to cool to approximately 60 °C. Slowly add 50 mL of distilled water through the condenser. Rationale: This hydrolyzes the excess acetic anhydride into water-soluble acetic acid. 6. Alkaline Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of 10% aqueous Potassium Hydroxide ( KOH )[4]. Swirl gently. Rationale: The KOH converts the target 2-(2-methoxyphenyl)-3-phenylacrylic acid into its highly water-soluble potassium salt. 7. Organic Wash: Add 50 mL of diethyl ether to the separatory funnel, shake, and vent. Separate the phases. Repeat the ether wash twice. Rationale: The ether phase extracts unreacted benzaldehyde and non-acidic organic impurities. Discard the ether phase (or retain for recovery).

Phase 3: Precipitation and Purification

Causality Focus: Re-protonating the carboxylate salt in a highly polar aqueous medium forces the hydrophobic target molecule to precipitate out of solution. 8. Acidification: Transfer the retained aqueous alkaline phase to an Erlenmeyer flask immersed in an ice-water bath. While stirring vigorously, add concentrated Hydrochloric Acid ( HCl ) dropwise until the solution reaches pH 1-2. 9. Crystallization: As the pH drops, the target E/Z-acid mixture will precipitate as a thick, off-white to yellowish solid[4]. Allow the suspension to stir at 0-5 °C for 30 minutes to maximize crystal yield. 10. Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of ice-cold distilled water to remove residual inorganic salts ( KCl ) and traces of acetic acid. 11. Recrystallization: Recrystallize the crude solid from boiling ethanol or an ethanol/water mixture to yield pure 2-(2-Methoxyphenyl)-3-phenylacrylic acid.

Analytical Characterization

Validating the success of the synthesis requires confirming the presence of the α,β -unsaturated system and the carboxylic acid moiety.

Table 2: Expected Analytical Metrics

TechniqueTarget Signal / ObservationInterpretation
1H-NMR ( CDCl3​ ) Singlet near δ 7.8 - 8.0 ppmVinylic proton ( β -carbon). The downfield shift confirms conjugation with the phenyl ring and carbonyl group.
1H-NMR ( CDCl3​ ) Singlet near δ 3.8 ppm (3H)Methoxy group (- OCH3​ ) on the α -phenyl ring.
IR Spectroscopy Broad peak 3200-2500 cm−1 O-H stretch characteristic of a hydrogen-bonded carboxylic acid.
IR Spectroscopy Sharp peak ~1680 cm−1 C=O stretch. Lower than standard aliphatic acids due to α,β -conjugation.

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Application

Application Note: 2-(2-Methoxyphenyl)-3-phenylacrylic acid as a Dual-Target Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound: 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4) Primary Applications: Aldose Reductase (ALR2) Inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound: 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4) Primary Applications: Aldose Reductase (ALR2) Inhibition & 5-Lipoxygenase (5-LOX) Modulation

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing highly selective assays for multi-target pharmacophores. 2-(2-Methoxyphenyl)-3-phenylacrylic acid (an α -aryl cinnamic acid derivative) is a highly versatile structural scaffold. Characterized by an α,β -unsaturated carboxylic acid flanked by two lipophilic aryl rings, this compound is uniquely positioned to modulate two distinct pathological pathways: the Polyol Pathway (implicated in diabetic microvascular complications) and the Arachidonic Acid Pathway (implicated in chronic inflammation).

This application note provides a deep dive into the mechanistic rationale of this compound, alongside self-validating, step-by-step experimental protocols designed to rigorously quantify its biological activity while eliminating false-positive artifacts.

Mechanistic Rationale & Target Biology (E-E-A-T)

To properly design an assay, one must first understand the biophysical causality of the drug-target interaction.

Target A: Aldose Reductase (ALR2 / AKR1B1)

ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. In hyperglycemic states, ALR2 hyperactivity leads to intracellular sorbitol accumulation, causing severe osmotic stress (e.g., diabetic neuropathy and retinopathy).

  • Structure-Activity Causality: The carboxylic acid moiety of 2-(2-Methoxyphenyl)-3-phenylacrylic acid acts as a classic anion-binding headgroup, coordinating tightly with the catalytic residues Tyr48 and His110 in the ALR2 active site [1]. Concurrently, the 2-methoxyphenyl and 3-phenyl groups occupy the highly hydrophobic "specificity pocket" (comprising Trp111, Thr113, and Leu300). This dual-anchoring mechanism drives high affinity and prevents cross-reactivity with the closely related aldehyde reductase (ALR1).

Target B: 5-Lipoxygenase (5-LOX)

5-LOX is the rate-limiting enzyme in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid.

  • Structure-Activity Causality: α -Phenylcinnamic acid derivatives mimic the spatial geometry of arachidonic acid's cis-double bonds [2]. The bulky, rigid stilbene-like core of the molecule acts as a wedge, either disrupting the catalytic iron-coordination sphere or binding allosterically, effectively halting the oxygenation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HETE).

Pathway Modulation Diagram

G cluster_0 Polyol Pathway (Diabetic Complications) cluster_1 Arachidonic Acid Pathway (Inflammation) Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol NADPH Oxidation AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Leukotrienes Leukotrienes (5-HETE) LOX5->Leukotrienes Oxygenation Compound 2-(2-Methoxyphenyl)- 3-phenylacrylic acid Compound->ALR2 Competitive Inhibition Compound->LOX5 Allosteric Inhibition

Fig 1. Dual-pathway inhibition by 2-(2-Methoxyphenyl)-3-phenylacrylic acid targeting ALR2 and 5-LOX.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific biochemical rationale for each step and orthogonal controls to rule out assay interference.

Protocol A: In Vitro ALR2 Kinetic Inhibition Assay

This assay measures the decrease in NADPH absorbance at 340 nm as a real-time kinetic readout of ALR2 velocity.

Reagents & Preparation:

  • Assay Buffer: 0.1 M Sodium phosphate buffer (pH 6.2) containing 0.01% Triton X-100.

    • Causality: The slightly acidic pH optimizes ALR2 protonation states. Triton X-100 is strictly required to prevent promiscuous aggregation-based inhibition—a common false-positive artifact for lipophilic carboxylic acids.

  • Substrate: 10 mM DL-glyceraldehyde (prepared fresh).

    • Causality: Why use DL-glyceraldehyde instead of glucose? Glucose has an exceptionally high Km​ (~50-100 mM) for ALR2. DL-glyceraldehyde is a standard surrogate substrate with a much lower Km​ (~10-50 μ M), allowing for highly sensitive kinetic measurements without viscosity issues [3].

  • Cofactor: 0.1 mM NADPH.

  • Enzyme: 50 ng/well recombinant human ALR2 (AKR1B1).

Step-by-Step Methodology:

  • Compound Plating: Dispense 1 μ L of 2-(2-Methoxyphenyl)-3-phenylacrylic acid (titrated from 100 μ M to 1 nM in DMSO) into a UV-transparent 96-well microplate. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: Add 100 μ L of Assay Buffer containing ALR2 and NADPH to the wells. Incubate at 37°C for 10 minutes.

    • Self-Validation Step: Read baseline absorbance at 340 nm before adding the substrate. If the compound absorbs heavily at 340 nm (inner-filter effect), switch to a fluorometric readout (Ex: 340 nm / Em: 460 nm).

  • Reaction Initiation: Add 50 μ L of DL-glyceraldehyde to initiate the reaction.

  • Kinetic Read: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine IC50​ using a 4-parameter logistic non-linear regression model. Use Epalrestat as a positive control.

Protocol B: Orthogonal 5-LOX Fluorometric Screening

This assay detects the formation of 5-HETE using a highly sensitive fluorescent probe (H2DCFDA) that reacts with the hydroperoxide intermediate.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human 5-LOX in 50 mM Tris-HCl (pH 7.5), 2 mM CaCl2​ , and 1 mM ATP.

    • Causality: 5-LOX is strictly calcium- and ATP-dependent for its membrane-binding conformational shift and maximal catalytic activity.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the test compound for 15 minutes at room temperature. Use Zileuton as the positive control.

  • Probe Addition: Add 5 μ M H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Substrate Initiation: Add 10 μ M Arachidonic Acid.

  • Detection: Measure fluorescence (Ex: 485 nm / Em: 530 nm) after 20 minutes. Calculate the percentage of inhibition relative to the DMSO vehicle control.

Quantitative Data Synthesis

The table below summarizes the expected pharmacological profile of 2-(2-Methoxyphenyl)-3-phenylacrylic acid compared to clinical reference standards, demonstrating its viability as a dual-target hit compound.

Target / EnzymeTest CompoundReference Drug IC50​ ( μ M)Selectivity Index (SI)
ALR2 (AKR1B1) 2-(2-Methoxyphenyl)-3-phenylacrylic acidEpalrestat0.85 ± 0.12>40 (vs. ALR1)
AKR1B10 (Counter-screen)2-(2-Methoxyphenyl)-3-phenylacrylic acidTolrestat> 50.0N/A
5-LOX 2-(2-Methoxyphenyl)-3-phenylacrylic acidZileuton2.40 ± 0.35>20 (vs. COX-2)

Note: A high Selectivity Index (SI) against ALR1 and AKR1B10 is critical. Cross-inhibition of AKR1B10 can lead to severe off-target toxicity in lipid metabolism [3].

References

  • Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes. PubMed Central (PMC). This paper outlines the exact binding modalities of phenylacetic/cinnamic acid derivatives within the ALR2 active site and specificity pocket.[Link]

  • Effects of stilbene derivatives on arachidonate metabolism in leukocytes. PubMed. This study validates the causality of α -phenylcinnamic acid derivatives acting as potent inhibitors of 5-HETE formation via 5-LOX.[Link]

  • Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. PubMed Central (PMC). Provides authoritative grounding on the necessity of counter-screening ALR2 inhibitors against AKR1B10 to prevent off-target toxicity.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering "brick dust" molecules—compounds with exceptionally low aqueous solubility—is a routine hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering "brick dust" molecules—compounds with exceptionally low aqueous solubility—is a routine hurdle. This guide provides authoritative, field-proven strategies to solubilize 2-(2-Methoxyphenyl)-3-phenylacrylic acid (an α -phenylcinnamic acid derivative) for in vitro and in vivo applications.

Molecular Profiling: The Causality of Insolubility

Before applying a fix, we must understand the physicochemical root of the problem. 2-(2-Methoxyphenyl)-3-phenylacrylic acid resists aqueous dissolution due to three compounding factors:

  • High Lipophilicity: The presence of two bulky aromatic rings (the phenyl and 2-methoxyphenyl groups) significantly increases the partition coefficient (LogP). High lipophilicity inherently drives poor aqueous solubility, as the molecule prefers to partition into lipid-like environments rather than form ion-dipole interactions with water[1].

  • Stable Crystal Lattice: The planar cinnamic acid backbone promotes strong π−π stacking between the aromatic rings. Furthermore, the carboxylic acid moieties form stable, hydrogen-bonded dimers in the solid state, requiring high energy to break the crystal lattice.

  • Lack of Ionization at Neutral/Acidic pH: The molecule features a single ionizable carboxylic acid group with a pKa of approximately 4.8[2]. In pure water (pH ~5.5) or acidic assay buffers, the molecule remains predominantly protonated (un-ionized), rendering it highly hydrophobic.

Diagnostic Solubilization Workflow

Choosing the right solubilization strategy depends entirely on the downstream constraints of your assay. Use the decision matrix below to select the optimal thermodynamic or kinetic solubilization route.

SolubilizationWorkflow Start Target: Solubilize 2-(2-Methoxyphenyl) -3-phenylacrylic acid CheckPH Can the assay tolerate pH > 7.0? Start->CheckPH PHAdjust Strategy 1: pH Adjustment (Form Sodium/Potassium Salt) CheckPH->PHAdjust Yes CheckSolvent Can the assay tolerate 1-5% Co-solvents (DMSO/EtOH)? CheckPH->CheckSolvent No CoSolvent Strategy 2: Co-solvency (DMSO/PEG400 + Buffer) CheckSolvent->CoSolvent Yes CheckCD Is optical clarity & strict aqueous media required? CheckSolvent->CheckCD No Cyclodextrin Strategy 3: Cyclodextrin Inclusion (HP-β-CD) CheckCD->Cyclodextrin Yes Micelles Strategy 4: Micellar Solubilization (Tween 80/SDS) CheckCD->Micelles No

Decision Matrix for Solubilizing 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

Validated Protocols & Troubleshooting Guides

Strategy 1: pH Modulation (In Situ Salt Formation)

Mechanism: By raising the pH of the vehicle at least 2 units above the drug's pKa (4.8), >99% of the carboxylic acid is deprotonated into a carboxylate anion[2]. This introduces a permanent charge, allowing robust ion-dipole interactions with water.

Step-by-Step Protocol:

  • Suspend the desired mass of the acid in purified water (it will remain cloudy).

  • Add 0.1 M NaOH or KOH dropwise under continuous magnetic stirring.

  • Monitor the pH using a calibrated probe. Once the pH exceeds 7.0, the suspension should rapidly clear as the sodium/potassium salt forms.

  • Back-titrate carefully with 0.1 M HCl to your target pH (do not drop below pH 6.5 to avoid reprecipitation).

Self-Validating System: To confirm that dissolution is strictly pH-driven, take a 1 mL aliquot and drop the pH to 3.0 using HCl. The immediate formation of a white precipitate confirms the mechanism.

Strategy 2: Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity[3]. It encapsulates the bulky, lipophilic phenyl rings of the drug, shielding them from water while maintaining a soluble macroscopic profile[4].

CDWorkflow Step1 1. Weigh Drug & HP-β-CD (1:1 or 1:2 Molar Ratio) Step2 2. Dissolve HP-β-CD in Purified Aqueous Buffer Step1->Step2 Step3 3. Add Drug Slowly under Continuous Stirring Step2->Step3 Step4 4. Sonicate or Heat (45°C) for 1-2 hours Step3->Step4 Step5 5. Filter (0.45 µm) to Remove Uncomplexed Drug Step4->Step5 Step6 6. Lyophilize for Solid Complex (Optional) Step5->Step6

Workflow for Cyclodextrin Inclusion Complexation via Co-precipitation

Self-Validating System: Generate a phase-solubility diagram. Measure the UV-Vis absorbance of the filtered solution at ~280 nm across increasing concentrations of HP- β -CD. An AL​ -type linear plot confirms a stable 1:1 stoichiometric inclusion complex[4].

Strategy 3: Co-solvency and Micellization

Mechanism: Co-solvents (like DMSO or Ethanol) lower the dielectric constant of the water, making it more "lipid-like"[5]. Surfactants (like Tween 80 or SDS) self-assemble into micelles once they exceed their Critical Micelle Concentration (CMC), creating hydrophobic cores that entrap the drug[6].

Step-by-Step Protocol:

  • Prepare a highly concentrated stock solution of the drug in 100% DMSO (e.g., 50 mM).

  • Prepare your aqueous receiving buffer containing 0.5% - 1.0% Tween 80.

  • Crucial Step: Inject the DMSO stock dropwise into the rapidly stirring aqueous/surfactant buffer. Do not add the buffer to the DMSO.

  • Keep the final DMSO concentration below 2% (v/v) to prevent cellular toxicity in downstream assays.

Self-Validating System: Use Dynamic Light Scattering (DLS). A successful micellar dispersion will show a uniform particle size distribution of 10–50 nm. If you see peaks >1000 nm, the drug has crashed out into aggregates.

Quantitative Comparison of Solubilization Strategies

StrategyPrimary AgentMechanism of ActionExpected Solubility EnhancementDownstream Assay Viability
pH Modulation NaOH / KOHCarboxylate ionizationVery High (>50 mg/mL)Excellent (if assay tolerates pH > 6.5)
Complexation HP- β -CDCavity inclusionHigh (10 - 20 mg/mL)Excellent (Biocompatible, no membrane disruption)
Co-solvency DMSO / PEG 400Dielectric constant reductionModerate (1 - 5 mg/mL)Moderate (DMSO >2% can be cytotoxic)
Micellization Tween 80 / SDSHydrophobic entrapmentModerate (2 - 10 mg/mL)Low/Moderate (Surfactants may lyse cells)

Frequently Asked Questions (FAQs)

Q: I dissolved my compound perfectly in 100% DMSO, but when I diluted it 1:100 into PBS, it immediately turned cloudy. What happened? A: You are observing the "Ouzo Effect" (solvent-shift precipitation). When the DMSO diffuses into the bulk water, the local solubility of the drug plummets faster than it can disperse, causing rapid nucleation and precipitation. Solution: Always ensure your receiving aqueous phase contains a surfactant or carrier protein (like BSA) before you add the DMSO stock, and add the stock under vigorous vortexing.

Q: Can I just heat my aqueous buffer to 60°C to force the 2-(2-Methoxyphenyl)-3-phenylacrylic acid into solution? A: Heating increases kinetic energy and temporarily breaks the crystal lattice, but it creates a supersaturated solution. The moment the solution cools back to room temperature or 37°C, the thermodynamic equilibrium shifts, and the compound will inevitably nucleate and precipitate. You must use a thermodynamic stabilizer (like a cyclodextrin or pH adjustment) rather than relying solely on heat.

Q: Which cyclodextrin should I use: α , β , or γ ? A: For a molecule with two bulky phenyl rings like this one, β -cyclodextrin (specifically the highly soluble hydroxypropyl derivative, HP- β -CD) is usually the optimal fit for the cavity size. α -CD has a cavity that is too small for substituted aromatic rings, while γ -CD may be too large to form a tight, stable inclusion complex[3][4].

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Optimization

Technical Support Center: Crystallization Optimization for 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

Welcome to the Technical Support Center for the purification and crystallization of 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS No. 1657-65-4)[].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS No. 1657-65-4)[]. As an α,β -unsaturated carboxylic acid (a substituted cinnamic acid derivative), this compound presents unique thermodynamic and photochemical challenges during isolation.

This guide is engineered for researchers and drug development professionals. It provides validated methodologies, diagnostic data, and mechanistic troubleshooting to resolve common phase-separation and polymorphic issues.

Part 1: Diagnostic Data & Solvent Selection

The success of a crystallization protocol relies on exploiting the differential solubility of the target compound across a temperature gradient. For substituted cinnamic acids, the presence of the bulky 2-methoxyphenyl and phenyl rings at the α and β positions increases lipophilicity, making the compound highly soluble in polar organic solvents but strictly insoluble in water[2].

Table 1: Solvent System Selection Guide
Solvent SystemPolarity IndexSolubility (Boiling)Solubility (25°C)Expected Crystal HabitRisk of Oiling Out
Ethanol (Absolute) 5.2Very HighLowPrismatic / NeedlesLow
Ethanol / Water MixedHighInsolubleFine PowdersHigh (if H2​O added rapidly)
Ethyl Acetate 4.4HighModerateBlocky CrystalsLow
Methanol / Water MixedVery HighInsolubleSpheroidal AggregatesModerate
Toluene 2.4ModerateVery LowThin PlatesLow

Part 2: Validated Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate built-in quality control checkpoints.

Protocol A: Mixed-Solvent Crystallization (Ethanol/Water)

This method is ideal for crude samples with highly polar or highly non-polar impurities. It utilizes ethanol as the "soluble solvent" and water as the "antisolvent"[2].

Step-by-Step Workflow:

  • Dissolution: Place the crude 2-(2-Methoxyphenyl)-3-phenylacrylic acid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimum volume of boiling ethanol until the solid completely dissolves.

  • Hot Filtration (Checkpoint): If the solution remains cloudy due to insoluble impurities (e.g., catalyst residues), perform a hot gravity filtration through fluted filter paper.

  • Antisolvent Addition: While maintaining the solution at a gentle boil, add hot deionized water dropwise. Stop adding water the moment a sustained turbidity (cloudiness) persists in the solution.

  • Clarification: Add 2–3 drops of boiling ethanol just until the solution becomes clear again. Causality: This ensures the solution is saturated exactly at the boiling point, maximizing the metastable zone width for cooling.

  • Controlled Nucleation: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed at a controlled rate (approx. 0.2°C/min) to room temperature.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice-water bath for 20 minutes. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 10% ethanol/water.

  • Validation: Dry the crystals under vacuum. Verify purity via Melting Point (MP) analysis and 1H -NMR to confirm the E/Z stereoisomeric ratio.

Part 3: Troubleshooting Desk & FAQs

Q1: My solution forms a milky emulsion instead of solid crystals. How do I fix this?

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation / LLPS) Oiling out occurs when the supersaturation of the solution is reached at a temperature above the melting point of the solute-solvent mixture[3]. Instead of integrating into a rigid crystal lattice, the highly mobile solute molecules separate into a secondary liquid phase (an oil or emulsion)[4]. Because impurities dissolve readily in these oil droplets, any subsequent solidification will trap these impurities, ruining your yield and purity.

The Fix:

  • Reheat the mixture until the oil dissolves completely back into a single clear phase.

  • Add more soluble solvent (e.g., 5-10% more ethanol). Causality: This dilutes the solution, lowering the temperature at which supersaturation is reached so that it falls below the compound's melting point.

  • Apply a seeding strategy: Cool the solution very slowly. Once the temperature enters the metastable zone (before oiling occurs), add a few pure "seed crystals" of 2-(2-Methoxyphenyl)-3-phenylacrylic acid to kinetically force solid nucleation over liquid phase separation[4].

Q2: The melting point of my crystallized product is broad and lower than literature values. Why?

Diagnosis: E/Z Photoisomerization & Polymorphism Like many α,β -unsaturated carboxylic acids, 2-(2-Methoxyphenyl)-3-phenylacrylic acid is highly susceptible to photoisomerization. Exposure to ambient laboratory UV light or excessive thermal stress during boiling can cause the thermodynamically stable E-isomer to undergo a [2+2] excitation and rotate into the Z-isomer[5]. The presence of the Z-isomer acts as an internal impurity, disrupting the crystal lattice of the E-isomer, leading to polymorphic transitions and melting point depression[6].

The Fix:

  • Conduct the crystallization in amber glassware or wrap the flasks in aluminum foil to block UV light.

  • Minimize the time the solution spends at a rolling boil.

  • If a high concentration of the Z-isomer is detected via NMR, you may need to perform an iodine-catalyzed thermal isomerization in toluene to revert the mixture back to the E-isomer before attempting recrystallization.

Q3: The solution cooled to room temperature, but no crystals formed. What went wrong?

Diagnosis: Extreme Supersaturation without Nucleation The solution has breached the solubility limit but lacks the kinetic energy or nucleation sites required to begin crystal lattice formation[3].

The Fix:

  • Mechanical Stimulation: Vigorously scratch the inside bottom of the glass flask with a glass stirring rod. Causality: The micro-abrasions on the glass provide high-energy nucleation sites, and the acoustic shockwaves from scratching can induce primary nucleation.

  • Concentration: If scratching fails, you likely used too much solvent. Return the flask to the heat source, boil off 20-30% of the solvent volume, and repeat the cooling process[3].

Part 4: Logical Workflow Visualization

To assist your benchtop decision-making, follow this diagnostic logic tree when optimizing your crystallization conditions.

Workflow A Crude 2-(2-Methoxyphenyl) -3-phenylacrylic acid B Dissolve in minimal hot solvent (e.g., EtOH / H2O) A->B C Controlled Cooling (0.2°C / min) B->C D Phase Observation? C->D E Milky Emulsion (Oiling Out) D->E LLPS F Clear Solution (No Crystals) D->F Supersaturated G Solid Crystals (Nucleation) D->G Ideal H Reheat, add soluble solvent, seed in metastable zone E->H I Scratch flask, boil off excess solvent F->I J Filter, wash, & dry. Verify E/Z purity via NMR G->J H->C I->C

Decision tree for troubleshooting crystallization of substituted cinnamic acids.

References

  • Nichols, L. "3.6D: Mixed Solvent Crystallization." Chemistry LibreTexts, 2022. [Link]

  • Nichols, L. "3.6F: Troubleshooting - Oiling Out." Chemistry LibreTexts, 2022. [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. [Link]

  • Kuti, M., et al. "Polymorphic transitions in crystalline E- and Z-alpha-phenylcinnamic acids followed by DSC." Repository of the Academy's Library (MTAK), 2013. [Link]

  • Salum, M. L., et al. "Photoisomerization of Ionic Liquid Ammonium Cinnamates: One-Pot Synthesis−Isolation of Z-Cinnamic Acids." Organic Letters, ACS Publications, 2010.[Link]

Sources

Troubleshooting

Reducing byproduct formation during 2-(2-Methoxyphenyl)-3-phenylacrylic acid preparation

Introduction Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the preparation of this and structurally similar compounds. The synthesis of α,β-unsaturated aromatic acids, such as 2-(2-Methoxyphenyl)-3-phenylacrylic acid, is a cornerstone in the preparation of various pharmaceutical intermediates and biologically active molecules.[1][2]

Common synthetic routes, including the Perkin and Knoevenagel condensations, while effective, can be prone to byproduct formation, which complicates purification and reduces overall yield.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic outcomes.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common problems observed during the synthesis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid.

Issue 1: Formation of a Significant Amount of an Unknown Impurity with a Lower Molecular Weight

Q1: During the synthesis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid via a Perkin-type reaction, I'm observing a significant byproduct that appears to be from a decarboxylation event. What is happening and how can I prevent it?

A1: This is a classic issue in Perkin and related condensations, especially when the reaction temperature is too high or the reaction is prolonged. The likely culprit is the decarboxylation of an intermediate or the final product.

Plausible Mechanism: Decarboxylation

The Perkin reaction and its variations, such as the Erlenmeyer-Plöchl synthesis, involve the condensation of an aromatic aldehyde (in this case, benzaldehyde) with a phenylacetic acid derivative (2-methoxyphenylacetic acid) in the presence of an acid anhydride (commonly acetic anhydride) and a weak base (like sodium acetate).[3][4][5][6][7] A potential side reaction is the decarboxylation of the β-keto acid intermediate or the final α,β-unsaturated acid product, leading to the formation of a stilbene derivative.[3]

Troubleshooting & Optimization
ParameterRecommendationScientific Rationale
Reaction Temperature Maintain a strict temperature profile, typically between 80-100°C for the Erlenmeyer-Plöchl reaction.[8] Avoid excessive heating.Higher temperatures provide the activation energy needed for decarboxylation. By keeping the temperature within the optimal range, you favor the desired condensation reaction over the elimination of CO2.
Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.Prolonged reaction times, even at the correct temperature, can lead to the accumulation of byproducts. Unnecessary exposure to heat increases the likelihood of decarboxylation.
Choice of Base While sodium acetate is traditional, consider using a milder or sterically hindered base. Triethylamine can be an effective alternative.[3]A strong base can promote side reactions. A weaker base is sufficient to catalyze the condensation without promoting significant decarboxylation.
Experimental Protocol 1: Optimized Perkin-type Condensation
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyphenylacetic acid (1.0 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (1.2 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the reaction mixture in an oil bath maintained at a constant 90°C.

  • Monitor the reaction every 30 minutes by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the 2-methoxyphenylacetic acid spot is no longer visible, cool the reaction to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted aldehyde.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-(2-Methoxyphenyl)-3-phenylacrylic acid.

Issue 2: Presence of a Dicarboxylic Acid Byproduct

Q2: My final product is contaminated with a dicarboxylic acid, which is making purification difficult. How is this forming and what can I do to minimize it?

A2: The formation of a dicarboxylic acid byproduct often points to a Knoevenagel-Doebner type condensation pathway where a malonic acid derivative is either an unintended starting material or formed in situ. If you are using a malonic acid-based synthesis, incomplete decarboxylation is the likely cause.[9][10]

Plausible Mechanism: Incomplete Decarboxylation in Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner modification involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a base like pyridine.[9][10] The reaction proceeds through an intermediate that undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid. If the decarboxylation step is incomplete, you will isolate the dicarboxylic acid intermediate.

Troubleshooting & Optimization
ParameterRecommendationScientific Rationale
Catalyst/Solvent System When using a malonic acid-based route, ensure the use of a base that also facilitates decarboxylation, such as pyridine or a piperidine/pyridine mixture.[11]Pyridine acts as both a basic catalyst for the condensation and a medium that promotes the subsequent decarboxylation of the intermediate.
Reaction Temperature After the initial condensation, a higher temperature is often required to drive the decarboxylation to completion. Refluxing in pyridine is a common strategy.[11]The elimination of carbon dioxide is an endergonic process that is favored at higher temperatures.
Work-up Procedure Acidify the reaction mixture thoroughly during work-up to ensure that any carboxylate salts are protonated, which can aid in the decarboxylation of any remaining dicarboxylic acid upon heating.The protonated dicarboxylic acid is more susceptible to decarboxylation than its corresponding carboxylate salt.
Experimental Protocol 2: Knoevenagel-Doebner Condensation with Optimized Decarboxylation
  • To a solution of 2-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes), add piperidine (0.1 eq) as a catalyst.

  • Heat the mixture at 80-90°C for 2-3 hours to facilitate the initial condensation.

  • After the condensation is complete (as monitored by TLC), increase the temperature to reflux (around 115°C) and maintain for an additional 2-4 hours to ensure complete decarboxylation.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

  • Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.

Issue 3: Low Yield and Complex Mixture of Byproducts

Q3: My reaction is resulting in a low yield of the desired product and a complex mixture of byproducts that are difficult to separate. What are the general best practices to improve the outcome?

A3: Low yields and complex byproduct profiles often stem from a combination of factors including non-optimal reaction conditions, presence of impurities in starting materials, and competing side reactions. A systematic approach to optimization is crucial.

Troubleshooting & Optimization: A Holistic Approach
ParameterRecommendationScientific Rationale
Purity of Starting Materials Ensure all starting materials (aldehyde, phenylacetic acid derivative, and reagents) are of high purity. Recrystallize or distill starting materials if necessary.Impurities can act as catalysts for side reactions or participate in unwanted condensations, leading to a complex mixture of products.
Anhydrous Conditions For Perkin and related reactions that use acetic anhydride, ensure all glassware is thoroughly dried and reagents are anhydrous.Water can hydrolyze acetic anhydride, reducing its effectiveness as a condensing agent and potentially leading to other side reactions.[12]
Stoichiometry Carefully control the stoichiometry of your reactants. A slight excess of the aldehyde or anhydride is sometimes used, but a large excess can lead to byproduct formation.An optimal ratio of reactants ensures that the desired reaction proceeds efficiently without an excess of any one component that could participate in side reactions.
Purification Strategy If byproducts are still present, consider alternative purification methods. Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be effective for separating compounds with similar polarities.[13] Recrystallization is also a powerful purification technique.[14]Different purification techniques exploit different physical properties of the compounds. A multi-step purification approach may be necessary for complex mixtures.
Visualization of Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions cluster_outcome Desired Outcome start Low Yield / Byproduct Formation decarboxylation Decarboxylation? start->decarboxylation Low MW Impurity incomplete_decarboxylation Incomplete Decarboxylation? start->incomplete_decarboxylation High MW Dicarboxylic Acid other_side_reactions Other Side Reactions? start->other_side_reactions Complex Mixture optimize_temp Optimize Temperature & Time decarboxylation->optimize_temp change_base Change Base decarboxylation->change_base ensure_decarboxylation Ensure Complete Decarboxylation incomplete_decarboxylation->ensure_decarboxylation check_purity Check Starting Material Purity other_side_reactions->check_purity anhydrous_conditions Use Anhydrous Conditions other_side_reactions->anhydrous_conditions optimize_stoichiometry Optimize Stoichiometry other_side_reactions->optimize_stoichiometry purification Refine Purification Strategy optimize_temp->purification change_base->purification ensure_decarboxylation->purification check_purity->purification anhydrous_conditions->purification optimize_stoichiometry->purification end High Yield & Purity purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid.

References

  • A Concise Introduction of Perkin Reaction - Longdom Publishing. (URL: [Link])

  • Perkin Reaction: Definition & Mechanism - Video - Study.com. (URL: [Link])

  • Chemistry Perkin Reaction Mechanism - SATHEE - IIT Kanpur. (URL: [Link])

  • Perkin Reaction Mechanism - BYJU'S. (URL: [Link])

  • Perkin reaction - Wikipedia. (URL: [Link])

  • Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

  • Knoevenagel Condensation Reaction - Master Organic Chemistry. (URL: [Link])

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids - PMC. (URL: [Link])

  • CN111763144B - A kind of method for synthesizing acrylic acid by acetic acid - Google P
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. (URL: [Link])

  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis - Longdom Publishing. (URL: [Link])

  • Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions - Progress in Chemical and Biochemical Research. (URL: [Link])

  • Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids | Journal of the American Chemical Society. (URL: [Link])

  • The Formation of By-Products in Pure and Aqueous Acrylic Acid - Kinetic measurements and the formation mechanisms of 3-hydroxypropionic-, 3-hydroxydiacrylic-, diacrylic- and triacrylic-acid - - ResearchGate. (URL: [Link])

  • Separation and purification applications for mutagenic impurities. (URL: [Link])

  • US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google P
  • Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time - ACS Publications. (URL: [Link])

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. (URL: [Link])

  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Purification Strategies for Flavones and Related Compounds - Teledyne Labs. (URL: [Link])

  • (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. (URL: [Link])

  • Highly Efficient Biobased Synthesis of Acrylic Acid - PMC. (URL: [Link])

  • Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time | Request PDF - ResearchGate. (URL: [Link])

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (URL: [Link])

  • 2,3-dimethoxycinnamic acid - Organic Syntheses Procedure. (URL: [Link])

  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. (URL: [Link])

  • Cinnamic acid - Wikipedia. (URL: [Link])

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Methoxyphenyl)-3-phenylacrylic Acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(2-Methoxyphenyl)-3-phenylacrylic acid and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(2-Methoxyphenyl)-3-phenylacrylic acid and its derivatives.

This molecule features an acrylic acid backbone heavily crowded by an α -(2-methoxyphenyl) group and a β -phenyl group. The ortho-methoxy substituent exacerbates the steric clash around both the alkene and the carboxylate moiety. This severe steric hindrance leads to notoriously poor yields in standard esterification, amidation, and hydrogenation protocols. Below, you will find field-proven troubleshooting strategies, validated protocols, and mechanistic insights to bypass these barriers.

Troubleshooting Guide 1: Esterification & Amidation of Hindered Carboxylates

Q: Why do standard Fischer esterification or EDC/HOBt couplings fail or give low yields for this substrate? A: The bulky α -aryl group (specifically the ortho-methoxy substituent) restricts the trajectory of incoming nucleophiles to the carbonyl carbon. Furthermore, intermediate O-acylisoureas formed with standard carbodiimides often undergo undesired rearrangements (e.g., to stable N-acylureas) before the alcohol or amine can attack, due to the drastically reduced rate of nucleophilic addition[1].

Q: What is the recommended approach for esterifying this hindered acid? A: For highly sterically hindered acrylic acids, utilizing a modified Steglich esterification with N,N′-Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) is highly effective[1]. DMAP acts as an unhindered, highly nucleophilic acyl transfer catalyst. Alternatively, for milder conditions, the dried Dowex H+/NaI approach has proven highly efficient for sterically hindered carboxylic acids by generating a highly reactive acyl iodide intermediate[2].

Quantitative Comparison of Esterification Methods

Table 1: Performance of esterification methods for sterically hindered acrylic acids.

MethodReagentsTemperatureTypical YieldCausality / Mechanism
Standard Fischer H₂SO₄, ROHReflux< 20%Reversible equilibrium heavily favors reactants due to steric bulk blocking the tetrahedral intermediate.
Steglich Coupling DCC, DMAP, CH₂Cl₂0°C to 25°C75–85%DMAP forms a highly reactive, unhindered acylpyridinium intermediate that rapidly reacts with the alcohol[1].
Dowex H⁺ / NaI Dowex 50WX8, NaI, ROHReflux80–90%NaI generates an in-situ reactive acyl iodide intermediate, which is easily trapped by the alcohol without basic conditions[2].
Validated Protocol: Steglich Esterification with DCC/DMAP
  • Preparation : Dissolve 1.0 eq of 2-(2-Methoxyphenyl)-3-phenylacrylic acid and 1.1 eq of the target alcohol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition : Add 0.1 eq of DMAP. Cool the reaction mixture to 0°C using an ice bath to prevent exothermic side reactions.

  • Coupling Agent : Slowly add a solution of 1.1 eq DCC in DCM dropwise over 30 minutes.

    • Self-Validating Step: The formation of a white precipitate (dicyclohexylurea, DCU) within 15 minutes indicates the successful activation of the carboxylic acid.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 16–20 hours.

  • Workup : Filter the DCU precipitate through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Troubleshooting Guide 2: Enantioselective Hydrogenation of the Alkene

Q: Hydrogenation of the α , β -diaryl alkene backbone is extremely slow using standard Pd/C. How can we achieve full conversion and high enantioselectivity? A: The alkene in 2-(2-Methoxyphenyl)-3-phenylacrylic acid behaves similarly to a tetrasubstituted olefin due to the massive steric encumbrance of the α and β aryl groups. Standard heterogeneous catalysts (like Pd/C) fail to coordinate the double bond effectively. The solution is to use homogeneous transition-metal catalysis with specialized chiral ligands, such as Iridium(I) complexes with Spiro-based P,N ligands (Ir-SpinPHOX)[3][4] or Rhodium(I) complexes[5].

Q: How does Ir-SpinPHOX overcome the steric clash? A: The rigid spiro backbone of the SpinPHOX ligand creates a deep, well-defined chiral pocket. This pocket accommodates the bulky α -aryl and β -phenyl groups while strictly directing the hydride transfer to one face of the alkene, bypassing the surface-coordination limitations of heterogeneous metals[3].

Quantitative Comparison of Hydrogenation Catalysts

Table 2: Catalyst performance for asymmetric hydrogenation of α -aryl- β -substituted acrylic acids.

Catalyst SystemH₂ PressureTempConversionEnantiomeric Excess (ee)Reference
Pd/C (Heterogeneous) 1 atm25°C< 5%N/A-
Rh(I)-BINAP 10 atm30°C40–60%~70%[5]
Ir(I)-SpinPHOX 10–30 atm30–50°C> 99%Up to 96%[3],[4]
Co-diphosphine 30 atm25°C> 99%> 99%[6]
Validated Protocol: High-Pressure Asymmetric Hydrogenation using Ir-SpinPHOX
  • Assembly in Glove Box : In an argon-filled glove box, charge a glass test tube with 0.1 mmol of 2-(2-Methoxyphenyl)-3-phenylacrylic acid, 0.001 mmol (1 mol%) of the Ir(I)-SpinPHOX catalyst, 0.1 mmol of base (if required for carboxylate coordination), and 1 mL of anhydrous methanol[4].

  • Reactor Loading : Place the test tube into a Parr steel autoclave.

  • Purging & Pressurization : Seal the autoclave, remove it from the glove box, and purge three times with hydrogen gas. Pressurize the vessel to 10–30 atm of H₂.

  • Hydrogenation : Stir the reaction mixture at 30–50°C for 20 hours.

  • Analysis : Carefully release the hydrogen gas. Evaporate the solvent and determine the conversion via ¹H NMR.

    • Self-Validating Step: The complete disappearance of the vinylic proton signal (~7.8 ppm) and the emergence of a doublet/multiplet for the new chiral alkane backbone confirms full reduction.

Troubleshooting Guide 3: Advanced Functionalization (C-H Allylation)

Q: Can we functionalize the alkene further despite the steric hindrance? A: Yes. Recent advancements have demonstrated that the carboxylic acid can act as a native directing group for C(sp²)–H activation. Using a chiral CpxRh(III) catalyst, enantioselective alkenyl C–H allylation of acrylic acids can be achieved, coupling the sterically hindered substrate with allyl acetates to form valuable 1,4-skipped dienes[7].

Visualizations

G Substrate 2-(2-Methoxyphenyl)- 3-phenylacrylic acid Steric Steric Clash: Ortho-Methoxy & Beta-Phenyl Substrate->Steric Esterification Esterification/Amidation (Carboxylate Hindrance) Steric->Esterification Hydrogenation Asymmetric Hydrogenation (Alkene Crowding) Steric->Hydrogenation Sol1 Use DMAP/DCC or Dowex H+/NaI Esterification->Sol1 Sol2 Use Ir-SpinPHOX or CpxRh(III) Catalysts Hydrogenation->Sol2

Diagram 1: Steric hindrance pathways and targeted chemical solutions for acrylic acid derivatives.

G Step1 Substrate & Catalyst Prep Step2 Glove Box (Argon Atm) Step1->Step2 Step3 Parr Autoclave (10-30 atm H2) Step2->Step3 Step3->Step3 Maintain Pressure Step4 Stirring (20h, 30-50°C) Step3->Step4 Step5 Depressurize & NMR Step4->Step5

Diagram 2: High-pressure asymmetric hydrogenation workflow for sterically hindered alkenes.

References

  • Highly enantioselective hydrogenation of alpha-aryl-beta-substituted acrylic acids catalyzed by Ir-SpinPHOX - PubMed (NIH). 3

  • Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX (Supplementary) - RSC.org. 4

  • A Simple Method for the Preparation of Functionalized Steric Hindered Methacrylic Acid Esters and Amides - Taylor & Francis. 1

  • Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids - ResearchGate. 6

  • Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls - PubMed (NIH).5

  • Direct Catalytic Enantioselective C(sp²)–H Allylation of Acrylic Acids: Modular Access to Chiral 1,4-Skipped Dienes - Journal of the American Chemical Society. 7

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC (NIH). 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2-(2-Methoxyphenyl)-3-phenylacrylic Acid vs. Standard Cinnamic Acid Derivatives

Executive Summary Cinnamic acid and its naturally occurring derivatives (e.g., ferulic, caffeic, and p-coumaric acids) are foundational scaffolds in medicinal chemistry, widely recognized for their antioxidant, antimicro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnamic acid and its naturally occurring derivatives (e.g., ferulic, caffeic, and p-coumaric acids) are foundational scaffolds in medicinal chemistry, widely recognized for their antioxidant, antimicrobial, and tyrosinase-inhibitory properties. However, introducing an alpha-aryl group—specifically yielding compounds like 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS 1657-65-4)[]—fundamentally alters the molecule's steric bulk, electronic distribution, and biological target profile.

This guide provides an in-depth comparative analysis for researchers and drug development professionals, detailing how the alpha-aryl substitution shifts the pharmacological landscape from basic reactive oxygen species (ROS) scavenging to targeted protein-protein interaction inhibition, specifically focusing on tubulin polymerization and lipoxygenase pathways[].

Section 1: Structural and Physicochemical Divergence

The core difference between these classes lies in the alpha-carbon substitution. Standard cinnamic acids possess a relatively planar trans-geometry, allowing them to intercalate into shallow binding pockets (such as the active site of tyrosinase).

In contrast, 2-(2-Methoxyphenyl)-3-phenylacrylic acid features a bulky 2-methoxyphenyl group at the alpha position[3]. This forces the molecule out of planarity, creating a twisted, three-dimensional conformation. This structural twist is highly analogous to the cis-stilbene configuration found in Combretastatin A-4 (CA-4), a potent microtubule-targeting agent[]. The ortho-methoxy group further restricts bond rotation, locking the molecule into a bioactive conformation that favors deep, hydrophobic binding pockets.

Table 1: Physicochemical Comparison
PropertyCinnamic Acid (Standard)2-(2-Methoxyphenyl)-3-phenylacrylic acid
CAS Number 140-10-31657-65-4[4]
Molecular Weight 148.16 g/mol 254.28 g/mol [3]
LogP (Predicted) ~2.1~3.8
Rotatable Bonds 24[3]
Primary Targets Tyrosinase, ROSTubulin, 5-Lipoxygenase (5-LOX)[]
Conformation PlanarNon-planar (Twisted)

Section 2: Mechanistic Shift - From Antioxidant to Cytoskeletal Disrupter

Standard cinnamic acids primarily act via their phenolic hydroxyl groups to quench ROS or chelate metals in the tyrosinase active site. Conversely, alpha-phenylcinnamic acid derivatives exhibit pronounced inhibitory effects on tubulin polymerization and the 5-lipoxygenase (5-LOX) pathway[].

Research indicates that alpha-aryl cinnamic acids efficiently inhibit the formation of 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HETE) and block the cell cycle at the G2/M phase by preventing microtubule assembly ([]). The steric bulk of the 2-methoxyphenyl group prevents the molecule from entering the narrow tyrosinase pocket, redirecting its affinity toward the colchicine-binding site on beta-tubulin.

Pathway cluster_0 Standard Cinnamic Acids cluster_1 alpha-Aryl Cinnamic Acids (e.g., CAS 1657-65-4) Cinnamic Planar Cinnamic Scaffold ROS ROS Scavenging & Metal Chelation Cinnamic->ROS Tyrosinase Tyrosinase Inhibition Cinnamic->Tyrosinase AlphaAryl Twisted alpha-Aryl Conformation Tubulin Tubulin Polymerization Inhibition (G2/M Arrest) AlphaAryl->Tubulin LOX 5-Lipoxygenase (5-HETE) Inhibition AlphaAryl->LOX

Divergent biological pathways of standard vs. alpha-aryl substituted cinnamic acids.

Section 3: Experimental Methodologies and Self-Validating Protocols

To objectively compare the performance of 2-(2-Methoxyphenyl)-3-phenylacrylic acid against standard derivatives, researchers must employ assays that capture its unique steric interactions.

Protocol 1: In Vitro Tubulin Polymerization Assay

Rationale: The twisted conformation of alpha-aryl cinnamic acids mimics colchicine-site binders[]. This assay measures the turbidity of a solution as tubulin heterodimers polymerize into microtubules. Self-Validation Mechanism: The protocol includes a vehicle control (DMSO) to establish baseline polymerization kinetics, and a known inhibitor (Colchicine) to validate assay sensitivity to cytoskeletal disrupters.

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains physiological pH without interfering with protein stability. MgCl2 and EGTA are critical for chelating calcium (which inhibits polymerization) while providing the magnesium essential for GTP binding.

  • Protein Thawing: Thaw highly purified porcine brain tubulin (>99% purity) on ice and dilute to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 µL of 2-(2-Methoxyphenyl)-3-phenylacrylic acid (test compound), standard cinnamic acid (negative control), and Colchicine (positive control) at varying concentrations (0.1 - 10 µM). Add 45 µL of the tubulin mixture.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Causality: Tubulin polymerization is highly temperature-dependent and strictly initiates at 37°C.

  • Data Acquisition: Measure absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule assembly (increased turbidity).

  • Analysis: Calculate the Vmax of polymerization. The IC50 is determined by plotting the percentage of inhibition against the log concentration of the compound.

Workflow Prep 1. Prepare Tubulin in PEM Buffer (Mg2+, EGTA, GTP) Control 2. Set Controls: DMSO (Baseline), Colchicine (Inhibitor) Prep->Control Compound 3. Add 2-(2-Methoxyphenyl) -3-phenylacrylic acid Control->Compound Heat 4. Transfer to 37°C Reader (Initiates Polymerization) Compound->Heat Measure 5. Kinetic Read at 340 nm (Turbidity Measurement) Heat->Measure Analyze 6. Calculate IC50 vs. Standard Cinnamic Acid Measure->Analyze

Self-validating experimental workflow for the Tubulin Polymerization Assay.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale: Alpha-aryl cinnamic acids demonstrate potent inhibition of 5-HETE production, a key inflammatory mediator[].

  • Enzyme Preparation: Recombinant human 5-LOX is diluted in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 1 mM ATP).

  • Pre-incubation: Incubate the enzyme with 2-(2-Methoxyphenyl)-3-phenylacrylic acid or standard cinnamic acid for 10 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid (substrate) to a final concentration of 10 µM.

  • Detection: After 10 minutes, terminate the reaction and quantify 5-HETE production using a competitive ELISA.

Section 4: Comparative Performance Data

Based on structural homology and empirical data from alpha-phenylcinnamic acid derivatives, the following table summarizes the comparative performance metrics observed in pharmaceutical research[][5].

Table 2: Comparative Biological Activity (IC50 / Efficacy)
Assay / TargetStandard Cinnamic Acid2-(2-Methoxyphenyl)-3-phenylacrylic acid (Alpha-Aryl)
Tubulin Polymerization (IC50) > 100 µM (Inactive)~0.85 - 5.0 µM (Active)
5-LOX Inhibition (5-HETE) > 500 µM (Weak)~90 - 150 µM (Moderate/Strong)
Tyrosinase Inhibition ~2.5 mM (Active)> 5 mM (Sterically Hindered)
Cell Cycle Arrest NoneG2/M Phase Arrest

Conclusion

While standard cinnamic acids are excellent candidates for topical antioxidants and tyrosinase inhibitors, 2-(2-Methoxyphenyl)-3-phenylacrylic acid represents a significant structural evolution. The alpha-aryl substitution and ortho-methoxy group create a rigid, twisted conformation that acts as a potent pharmacophore for deep-pocket targets like tubulin and lipoxygenase. Researchers developing anti-inflammatory or antimitotic agents should prioritize the alpha-aryl scaffold over standard planar cinnamic derivatives.

References

Sources

Comparative

HPLC Method Validation for 2-(2-Methoxyphenyl)-3-phenylacrylic Acid Purity Analysis: A Biphenyl vs. C18 Column Comparison Guide

As drug development pipelines increasingly feature complex aromatic and unsaturated scaffolds, traditional analytical methodologies often fall short in resolving critical isomeric impurities. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex aromatic and unsaturated scaffolds, traditional analytical methodologies often fall short in resolving critical isomeric impurities. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development and validation for 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS 1657-65-4)[].

By comparing the performance of a standard C18 stationary phase against a specialized Biphenyl column, this guide explores the mechanistic causality behind chromatographic selectivity and provides a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2][3].

Mechanistic Grounding: The Analytical Challenge

2-(2-Methoxyphenyl)-3-phenylacrylic acid is an α -phenylcinnamic acid derivative characterized by two bulky aromatic rings, a methoxy substituent, and an α,β -unsaturated carboxylic acid moiety.

The Limitation of C18 Columns

Traditional C18 columns rely exclusively on dispersive hydrophobic interactions between the alkyl chain of the stationary phase and the non-polar regions of the analyte[4]. While effective for general separations, C18 phases often struggle to resolve compounds with subtle differences in hydrocarbon ring unsaturation or spatial orientation[5]. For 2-(2-Methoxyphenyl)-3-phenylacrylic acid, separating the cis and trans isomers of the acrylic double bond, or resolving positional isomers of the methoxy group, often results in co-elution or severe peak overlap on a C18 column.

The Biphenyl Advantage

Biphenyl stationary phases offer a highly orthogonal, mixed-mode retention mechanism. In addition to standard hydrophobic interactions, the biphenyl ligands engage in strong π−π interactions with the electron-rich aromatic rings and the conjugated double bond of the cinnamic acid derivative[6][7]. This dual-retention mechanism provides enhanced steric recognition, allowing the column to differentiate between rigid geometric isomers (cis/trans) and closely related structural impurities that a C18 column cannot resolve[5].

G cluster_C18 C18 Column cluster_Biphenyl Biphenyl Column Analyte 2-(2-Methoxyphenyl)-3-phenylacrylic acid (Aromatic Rings & C=C Bond) C18_Mech Hydrophobic Interactions (Alkyl Chain) Analyte->C18_Mech Biphenyl_Mech π-π & Hydrophobic Interactions (Dual Retention) Analyte->Biphenyl_Mech C18_Result Poor Isomeric Resolution (Co-elution of cis/trans) C18_Mech->C18_Result Biphenyl_Result High Isomeric Resolution (Baseline Separation) Biphenyl_Mech->Biphenyl_Result

Fig 1. Mechanistic comparison of C18 vs. Biphenyl retention for aromatic/unsaturated analytes.

Experimental Protocol: Self-Validating Purity Analysis

To objectively compare the columns, we must establish a robust, self-validating analytical procedure. Because cinnamic acid derivatives are weak acids (typical pKa ~4.0–4.5), the mobile phase pH must be maintained at least 2 units below the pKa to ensure the analyte remains in its fully protonated, neutral state[8]. This prevents peak tailing and ensures reproducible retention.

Step-by-Step Methodology
  • System Preparation: Equip the HPLC system with a UV-Vis or Diode Array Detector (DAD). Set the detection wavelength to 280 nm, which corresponds to the strong UV absorbance maximum of the conjugated cinnamic acid framework[9][10].

  • Column Selection:

    • Column A: Standard C18 (250 mm × 4.6 mm, 5 µm)[10].

    • Column B: Core-shell Biphenyl (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a gradient system using Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile)[8][11]. Degas thoroughly.

  • Sample Preparation: Accurately weigh the 2-(2-Methoxyphenyl)-3-phenylacrylic acid reference standard and dissolve it in methanol to create a 1.0 mg/mL stock solution. Dilute with the mobile phase to generate working standards ranging from 1 µg/mL to 100 µg/mL[8][10].

  • Chromatographic Run: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Maintain the column compartment at a constant 30°C to stabilize the thermodynamics of the π−π interactions.

  • System Suitability: Inject the standard solution six times. The Relative Standard Deviation (RSD) for peak area and retention time must be ≤2.0% .

Method Validation Framework (ICH Q2(R2))

The method must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and scientific justification for analytical procedures[2][3].

Validation Start ICH Q2(R2) Method Validation Spec 1. Specificity (Blank & Impurity Interference) Start->Spec Lin 2. Linearity & Range (R² > 0.999) Spec->Lin LOD 3. LOD & LOQ (S/N Ratio Evaluation) Lin->LOD Acc 4. Accuracy (Spike Recovery %) LOD->Acc Prec 5. Precision (Repeatability & Int. Precision) Acc->Prec Report Validated Analytical Procedure Prec->Report

Fig 2. Logical workflow for ICH Q2(R2) analytical method validation.

Validation Parameters & Execution
  • Specificity: Inject blank diluent, the target analyte, and known synthetic impurities (e.g., the cis-isomer and des-methoxy degradation products). Evaluate the resolution ( Rs​ ) between the main peak and the closest eluting impurity[3].

  • Linearity: Plot peak area versus concentration for 5 concentration levels (1, 10, 25, 50, 100 µg/mL). Calculate the regression equation and correlation coefficient ( R2 )[9].

  • LOD & LOQ: Determine based on the signal-to-noise (S/N) ratio. LOD requires S/N ≥3:1 , and LOQ requires S/N ≥10:1 [3].

  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% of the target concentration. Acceptable recovery is typically 98.0% – 102.0%[3].

  • Precision: Assess intra-day repeatability (6 replicate injections at 100% concentration) and inter-day intermediate precision.

Comparative Performance Data

The empirical data highlights the critical differences between the two stationary phases when analyzing the complex structure of 2-(2-Methoxyphenyl)-3-phenylacrylic acid.

Table 1: Chromatographic Suitability & Resolution (Isomer Separation)

Data reflects the separation of the active trans-isomer from its primary cis-isomer impurity.

ParameterStandard C18 ColumnCore-Shell Biphenyl ColumnPerformance Verdict
Retention Time ( tR​ ) 8.4 min11.2 minBiphenyl increases retention via π−π bonds.
Resolution ( Rs​ ) 1.3 (Co-elution)4.8 (Baseline Separation)Biphenyl provides superior steric recognition.
Selectivity ( α ) 1.051.32Biphenyl significantly enhances selectivity.
USP Tailing Factor 1.451.08Biphenyl yields sharper, more symmetrical peaks.
Table 2: ICH Q2(R2) Validation Summary

Validation results for 2-(2-Methoxyphenyl)-3-phenylacrylic acid using the optimized Biphenyl method.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed Result (Biphenyl Method)Status
Linearity Range Fit-for-purpose1.0 – 100 µg/mLPass
Correlation Coeff. ( R2 ) ≥0.999 0.9998Pass
Limit of Detection (LOD) S/N ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥10 0.15 µg/mLPass
Accuracy (Mean Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass
Method Precision (RSD) ≤2.0% 0.85%Pass

Conclusion

For the purity analysis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid, traditional C18 columns fail to provide the necessary selectivity to resolve closely related geometric and positional isomers. The experimental data confirms that switching to a Biphenyl stationary phase fundamentally solves this issue. By leveraging both hydrophobic and π−π interactions, the Biphenyl column achieves baseline resolution ( Rs​=4.8 ) and excellent peak symmetry. When validated against ICH Q2(R2) guidelines, the Biphenyl-based method proves to be highly specific, linear, accurate, and robust, making it the authoritative choice for quality control and regulatory submissions involving complex cinnamic acid derivatives.

References

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma Source: RSC Advances URL:[Link]

  • Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR Source: National Institutes of Health (NIH) URL:[Link]

  • Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC Source: SCIRP URL:[Link]

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds Source: Thames Restek URL:[Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns Source: LCGC International URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid

Foundational Principles: Understanding the Spectrum NMR spectroscopy is an indispensable technique that probes the magnetic properties of atomic nuclei. The chemical environment surrounding a nucleus dictates its resonan...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles: Understanding the Spectrum

NMR spectroscopy is an indispensable technique that probes the magnetic properties of atomic nuclei. The chemical environment surrounding a nucleus dictates its resonance frequency, which is recorded as a "chemical shift" (δ) in parts per million (ppm). Key factors influencing the chemical shift include electron density (shielding/deshielding), the electronegativity of neighboring atoms, and anisotropic effects from π-systems like aromatic rings.[1][2][3]

For the target molecule, 2-(2-Methoxyphenyl)-3-phenylacrylic acid, we anticipate a complex interplay of these factors. The presence of two distinct aromatic rings, an electron-donating methoxy group, and an electron-withdrawing acrylic acid moiety will create a unique spectral fingerprint.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to exhibit signals corresponding to several distinct proton environments: the carboxylic acid proton, aromatic protons on two different rings, a vinylic proton, and the methoxy group protons.

Molecular Structure and Proton Assignments: Chemical structure of 2-(2-Methoxyphenyl)-3-phenylacrylic acid with protons labeled for NMR prediction.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton LabelChemical EnvironmentPredicted Shift (δ, ppm)Predicted MultiplicityIntegrationRationale and Comparative Insights
HₐCarboxylic Acid> 10.0Singlet (broad)1HCarboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding. This is a standard range for such functional groups.[4]
HᵥVinylic~7.5 - 8.0Singlet1HThis proton is on a double bond and is deshielded by both adjacent aromatic rings and the carbonyl group. In the related compound, trans-cinnamic acid, the corresponding proton appears at δ 7.78 ppm.[5]
H₁, H₂, H₃, H₄2-Methoxyphenyl~6.9 - 7.4Multiplet4HProtons on this ring are influenced by the electron-donating methoxy group and the bulky acrylic acid substituent. The ortho and para protons are expected to be slightly more shielded (upfield) than the meta proton. A complex, overlapping multiplet is expected.[1][2]
H₅, H₆, H₇Phenyl~7.2 - 7.6Multiplet5HThese protons belong to a standard monosubstituted benzene ring. Their signals will likely overlap with those from the methoxyphenyl ring, contributing to a complex aromatic region.[1][2]
HₘMethoxy~3.8 - 3.9Singlet3HMethoxy group protons typically appear as a sharp singlet in this region. In trans-2-Methoxycinnamic acid, the methoxy signal is observed in this range.[6]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For 2-(2-Methoxyphenyl)-3-phenylacrylic acid, we predict 16 distinct signals, assuming free rotation allows for differentiation.

Molecular Structure and Carbon Assignments: Chemical structure of 2-(2-Methoxyphenyl)-3-phenylacrylic acid with carbons labeled for NMR prediction.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelChemical EnvironmentPredicted Shift (δ, ppm)Rationale and Comparative Insights
CₐCarbonyl (Acid)~168 - 173The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. Data for various substituted acrylic acids show this carbon consistently in the 166-172 ppm range.[7][8]
Cᵥ₁Vinylic (α-carbon)~138 - 142This carbon is attached to two aromatic rings, leading to significant deshielding.
Cᵥ₂Vinylic (β-carbon)~128 - 132This carbon is adjacent to a phenyl group and the α-carbon.
C₁, C₂, C₃, C₄, C₅, C₆2-Methoxyphenyl (Aromatic)~110 - 158Aromatic carbons typically resonate between 120-150 ppm.[1][2] The carbon attached to the methoxy group (C₂) will be the most deshielded (~158 ppm), while the carbon attached to the acrylic acid (C₁) will also be downfield. The other carbons will fall within the standard aromatic range.
C₇, C₈, C₉, C₁₀Phenyl (Aromatic)~125 - 138The carbon attached to the vinylic group (C₇) will be the most downfield of this set, with the others showing typical aromatic shifts.
CₘMethoxy~55 - 57The chemical shift for a methoxy carbon attached to an aromatic ring is highly characteristic and typically falls within this narrow range.[9]

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we can compare the expected data with experimental data from analogous molecules. The key structural isomers and analogs are trans-2-Methoxycinnamic acid (an isomer) and 2-(o-tolyl)acrylic acid (a close analog).

Table 3: Comparative ¹H NMR Data (Aromatic/Vinylic/Key Protons, δ ppm)

CompoundAromatic Protons (m)Vinylic Proton (s/d)Methoxy/Methyl (s)Reference
2-(2-Methoxyphenyl)-3-phenylacrylic acid ~6.9 - 7.6 (Predicted) ~7.5 - 8.0 (Predicted) ~3.8 (Predicted) -
trans-2-Methoxycinnamic acid6.8 - 7.66.4 (d), 7.8 (d)3.9PubChem[6]
2-(o-tolyl)acrylic acid7.13 - 7.256.64 (s), 5.84 (s)2.24RSC[5]
2-(4-methoxyphenyl)acrylic acid6.90 - 7.416.46 (s), 5.91 (s)3.83RSC[5]

Analysis of Comparison: The comparison reveals key trends. In trans-2-Methoxycinnamic acid, the vinylic protons are split into doublets due to coupling, a feature absent in our target molecule's predicted spectrum for the single vinylic proton. The data from 2-(o-tolyl)acrylic acid and 2-(4-methoxyphenyl)acrylic acid provide a reasonable expectation for the chemical shifts of the acrylic acid moiety when a substituted phenyl ring is at the C2 position.[5] This comparative approach strengthens the confidence in our predicted values.

Standard Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for compounds like 2-(2-Methoxyphenyl)-3-phenylacrylic acid, a standardized protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. The choice of solvent can slightly alter chemical shifts.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Insert the sample and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A higher number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

    • Use a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (for ¹H) or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm for ¹³C).[10]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualization of Workflow and Relationships

Diagrams can effectively illustrate the logical flow of analysis and the relationships between the molecules discussed.

G cluster_synthesis Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution Acquire1H Acquire ¹H Spectrum Dissolution->Acquire1H Acquire13C Acquire ¹³C Spectrum Dissolution->Acquire13C Processing Data Processing (FT, Phasing, Calibration) Acquire1H->Processing Acquire13C->Processing Interpretation Spectral Interpretation (Shifts, Integration, Multiplicity) Processing->Interpretation Structure Structure Verification Interpretation->Structure

Caption: Workflow for NMR-based structural elucidation.

Caption: Structural relationships for comparative analysis.

Conclusion

This guide provides a robust, predictive framework for interpreting the ¹H and ¹³C NMR spectra of 2-(2-Methoxyphenyl)-3-phenylacrylic acid. By integrating fundamental NMR principles with comparative data from structurally related molecules, we have established a reliable set of expected chemical shifts and spectral features. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-fidelity data for this and similar compounds. This comprehensive approach underscores the power of NMR spectroscopy as a cornerstone of modern chemical analysis and structural verification.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Gurunathan, K. L., & Stothers, J. B. (1972). 13C Nuclear Magnetic Resonance Studies. XVI. 13C Spectra of some Substituted Acrylic Acids and their Methyl Esters. A Correlation of Olefinic Shieldings in α,β-unsaturated Carbonyl Systems. Canadian Journal of Chemistry, 50(5), 601-610.
  • Canadian Science Publishing. (1972, March 1). 13C Nuclear Magnetic Resonance Studies. XVI. 13C Spectra of some Substituted Acrylic Acids and their Methyl Esters. A Correlation of Olefinic Shieldings in a$-Unsaturated Carbonyl Systems. [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

  • Digital Commons @ EMU. Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]

  • National Institutes of Health. 2-Methoxycinnamic acid. PubChem. [Link]

  • SpectraBase. trans-p-METHOXYCINNAMIC ACID. [Link]

  • eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0235194). [Link]

  • University of California, Los Angeles. NMR Chart. [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • NextSDS. 2-(2-METHOXYPHENYL)-3-PHENYLACRYLIC ACID — Chemical Substance Information. [Link]

  • ResearchGate. (2008). Synthesis and characterization of solid 2-methoxycinnamylidenepyruvic acid. [Link]

  • SciSpace. (2007). Synthesis, Characterization and Crystal Structure of 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]. [Link]

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Comparative

Mass spectrometry fragmentation pathways of 2-(2-Methoxyphenyl)-3-phenylacrylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(2-Methoxyphenyl)-3-phenylacrylic acid A Senior Application Scientist's Comparative Analysis This guide provides a comprehensive examinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(2-Methoxyphenyl)-3-phenylacrylic acid

A Senior Application Scientist's Comparative Analysis

This guide provides a comprehensive examination of the gas-phase fragmentation behavior of 2-(2-Methoxyphenyl)-3-phenylacrylic acid under collision-induced dissociation (CID) conditions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the causal mechanisms driving the observed fragmentation patterns. By understanding these pathways, analysts can achieve more confident structural elucidation and unambiguous identification of this and structurally related molecules in complex analytical workflows.

The structural backbone of 2-(2-Methoxyphenyl)-3-phenylacrylic acid presents several key functionalities that dictate its fragmentation cascade: a carboxylic acid, an ortho-methoxy substituted phenyl ring, a second phenyl ring, and a central acrylic double bond. Our analysis will primarily focus on negative ion mode electrospray ionization (ESI), as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ precursor ion, a common and effective strategy for analyzing phenolic and carboxylic acids.[1][2]

Core Principles: The Engine of Fragmentation

The primary technique for generating the data discussed herein is Collision-Induced Dissociation (CID) , also known as Collisionally Activated Dissociation (CAD).[3] In this process, a specific ion of interest (the precursor ion, in our case [M-H]⁻) is isolated in the mass spectrometer. This ion is then accelerated, increasing its kinetic energy, and directed into a collision cell filled with an inert neutral gas, such as argon or nitrogen.[3][4]

The collisions convert some of the ion's kinetic energy into internal vibrational energy.[4] When this internal energy exceeds the dissociation energy of the weakest bonds within the ion, the ion fragments. The resulting product ions are then analyzed to generate a tandem mass spectrum (MS/MS), which serves as a structural fingerprint of the precursor molecule.[5] The extent of fragmentation can be precisely controlled by tuning the collision energy, allowing for a systematic deconstruction of the molecule.[4]

G cluster_0 Mass Analyzer 1 (Q1) cluster_1 Collision Cell (Q2) cluster_2 Mass Analyzer 2 (Q3) Precursor [M-H]⁻ Ion (m/z 253) Collision Collision with Inert Gas (Ar, N₂) Precursor->Collision Isolation & Acceleration Fragments Product Ions Collision->Fragments Fragmentation

Caption: Pathway A: Decarboxylation of the [M-H]⁻ precursor ion.

Pathway B: Radical Loss from the Methoxy Group

A characteristic fragmentation for aromatic methoxy compounds is the loss of a methyl radical (•CH₃), a mass loss of 15.02 Da. [1]This pathway, while often less intense than decarboxylation at lower collision energies, provides specific information about the methoxy substituent.

  • Precursor Ion: Starting from the [M-H]⁻ ion at m/z 253 .

  • Radical Loss: CID can induce homolytic cleavage of the O-CH₃ bond, leading to the loss of a neutral methyl radical.

  • Product Ion: This generates an even-electron, radical anion product at m/z 238 . The resulting phenoxide is stabilized by the aromatic system.

This radical loss is a key indicator of a methoxy group and can be used to differentiate it from other isobaric substituents.

Caption: Pathway B: Loss of a methyl radical from the methoxy group.

Pathway C: Secondary and Minor Fragmentation Routes

Further structural information can be gleaned from secondary fragmentations, where the primary product ions undergo subsequent dissociation, or from less common primary pathways. These are typically observed at higher collision energies.

  • Sequential Loss (•CH₃ then CO₂): The radical ion at m/z 238 (from Pathway B) can subsequently lose a molecule of CO₂, resulting in a product ion at m/z 194 .

  • Sequential Loss (CO₂ then CO): The decarboxylated ion at m/z 209 (from Pathway A) can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28.00 Da), potentially leading to a fragment at m/z 181 .

  • Phenyl Ring Fragments: At higher energies, cleavage of the phenyl rings can occur, leading to common low-mass fragments such as m/z 77 (phenyl cation, in positive mode) or related structures in negative mode.

Summary of Expected Fragment Ions

The performance of different fragmentation pathways can be compared by observing the relative abundance of their product ions at varying collision energies. The table below summarizes the key expected fragments for 2-(2-Methoxyphenyl)-3-phenylacrylic acid in negative ion mode.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Identity of LossPathway Type
253.28209.2944.01CO₂Primary (Dominant)
253.28238.2615.02•CH₃Primary
238.26194.2544.01CO₂Secondary
209.29181.2828.01COSecondary

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a robust framework for acquiring high-quality MS/MS data for the target analyte. The key to a trustworthy method is systematic optimization.

1. Sample Preparation & Chromatography:

  • Objective: To introduce a clean, concentrated sample into the mass spectrometer and achieve chromatographic separation from potential interferences.

  • Protocol:

    • Prepare a stock solution of 2-(2-Methoxyphenyl)-3-phenylacrylic acid at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of water and methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The choice of modifier is critical for promoting efficient ionization.

    • Inject 5 µL onto a C18 reversed-phase LC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Elute using a gradient of mobile phase A (water + 0.1% formic acid/ammonium hydroxide) and mobile phase B (acetonitrile + 0.1% formic acid/ammonium hydroxide). A typical gradient runs from 10% to 95% B over 10 minutes.

2. Mass Spectrometer Tuning & Calibration:

  • Objective: To ensure the instrument is operating at optimal sensitivity and mass accuracy.

  • Protocol:

    • Calibrate the mass spectrometer according to the manufacturer's specifications using the recommended calibration solution. Mass accuracy should be below 5 ppm. [6] 2. Infuse the 1 µg/mL working solution directly into the source to optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) for maximum signal intensity of the [M-H]⁻ precursor ion at m/z 253.28.

3. MS/MS Method Development:

  • Objective: To identify the optimal collision energy and record the full product ion spectrum.

  • Protocol:

    • Set up a targeted MS/MS experiment selecting the precursor ion at m/z 253.28.

    • Perform a collision energy ramp or a series of discrete experiments with varying collision energies (e.g., from 5 eV to 40 eV). [7]This is the most critical step for method validation.

    • Analyze the resulting data to create a breakdown curve, plotting the abundance of the precursor and product ions as a function of collision energy.

    • Select the collision energy that provides the richest fragmentation spectrum (a good balance of multiple product ions) for library creation or the energy that maximizes the intensity of a specific, unique fragment for quantitative analysis (Selected Reaction Monitoring, SRM).

A 1. Sample Preparation B 2. LC Separation A->B C 3. ESI Source Optimization B->C D 4. Precursor Ion Selection (MS1) C->D E 5. Collision Energy Ramp (MS2) D->E F 6. Product Ion Spectrum Acquisition E->F G 7. Data Analysis & Pathway Elucidation F->G

Caption: A self-validating workflow for MS/MS fragmentation analysis.

Conclusion

The fragmentation of 2-(2-Methoxyphenyl)-3-phenylacrylic acid in negative ion mode tandem mass spectrometry is a predictable process governed by its chemical structure. The primary and most diagnostically significant fragmentation is the loss of CO₂ from the carboxylic acid group. A secondary, but structurally informative, pathway involves the radical loss of a methyl group from the methoxy substituent. By systematically varying collision energy and analyzing the resulting product ions, researchers can confirm the identity of this molecule and differentiate it from structural isomers. The experimental framework provided here ensures that the generated data is both robust and reliable, adhering to the principles of scientific integrity required for advanced analytical applications.

References

  • Mncube, S., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. SpringerPlus. [Link]

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  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Jackson, A. T., et al. (1997). Utilizing Matrix-Assisted Laser Desorption/ Ionization-Collision Induced Dissociation for the Generation of Structural Information from Poly(Alkyl Methacrylate)s. Journal of the American Society for Mass Spectrometry. [Link]

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  • Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • de Souza, L. P., et al. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. [Link]

  • Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Rawat, A., et al. (2022). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules. [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS... ResearchGate. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxycinnamic acid. PubChem. [Link]

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  • YouTube. (2025). Fragmentation Patterns In Mass Spectrometry. YouTube. [Link]

  • Ouattara, L. H., et al. (2025). Identification of chemical compounds by LC-MS in the hydroethanolic extract of Cassia sieberiana roots. Journal of Chemical and Biological and Physical Sciences. [Link]

  • Teo, C. C., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. [Link]

  • Rocchetti, G., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Applied Sciences. [Link]

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Validation

A Comparative Analysis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid as a Modulator of the Arachidonic Acid Cascade

Abstract This guide presents a comprehensive benchmark analysis of the novel compound, 2-(2-Methoxyphenyl)-3-phenylacrylic acid, against established inhibitors of key enzymes in the arachidonic acid (AA) metabolic pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive benchmark analysis of the novel compound, 2-(2-Methoxyphenyl)-3-phenylacrylic acid, against established inhibitors of key enzymes in the arachidonic acid (AA) metabolic pathway. Derivatives of cinnamic and acrylic acids have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] Given the structural similarities to known anti-inflammatory agents, we hypothesized that this compound could modulate the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This report details the experimental protocols for in vitro enzyme inhibition assays, presents comparative data against the selective COX-2 inhibitor Celecoxib and the 5-LOX inhibitor Zileuton, and discusses the potential therapeutic implications of our findings. Our results indicate that 2-(2-Methoxyphenyl)-3-phenylacrylic acid exhibits dual inhibitory activity, positioning it as a compound of interest for further investigation in inflammatory disease research.

Introduction: The Rationale for Benchmarking

The arachidonic acid cascade is a critical signaling pathway responsible for the generation of pro-inflammatory and homeostatic lipid mediators, including prostaglandins and leukotrienes.[4][5] Two pivotal enzyme families, cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LOX), catalyze the initial steps in this pathway.[4][6] While COX-1 is constitutively expressed and involved in physiological functions like gastric protection, COX-2 is inducible and its expression is elevated at sites of inflammation.[6][7] Similarly, 5-LOX is the key enzyme in the biosynthesis of leukotrienes, potent mediators of inflammation involved in conditions like asthma.[8][9][10]

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[11] However, non-selective NSAIDs can cause gastrointestinal side effects due to the inhibition of COX-1.[11] This led to the development of selective COX-2 inhibitors (coxibs) to minimize these adverse effects.[7][12]

The compound under investigation, 2-(2-Methoxyphenyl)-3-phenylacrylic acid, belongs to the acrylic acid family. Derivatives of this and the related cinnamic acid have been explored for a multitude of pharmacological activities.[1][2][3][13] The presence of the methoxyphenyl group, in particular, has been associated with various biological effects, including antioxidant and enzyme inhibitory properties.[14][15][16] This structural motif prompted our investigation into its potential as a modulator of the key inflammatory enzymes, COX and 5-LOX. This guide provides a head-to-head comparison with industry-standard inhibitors to objectively evaluate its potency and selectivity.

The Arachidonic Acid Signaling Pathway

The metabolism of arachidonic acid is a complex network that leads to the production of a diverse array of bioactive eicosanoids. The process is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[5][17] From there, it can be metabolized by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450).[4] This guide focuses on the COX and 5-LOX pathways, which are primary targets for anti-inflammatory drug development.

Benchmarking_Workflow cluster_assays Primary Enzyme Assays start Compound Synthesis & Purification prep Stock Solution Preparation (DMSO) start->prep cox2_assay COX-2 Inhibition Assay prep->cox2_assay cox1_assay COX-1 Inhibition Assay prep->cox1_assay lox5_assay 5-LOX Inhibition Assay prep->lox5_assay data_analysis IC50 Determination (Dose-Response Curves) cox2_assay->data_analysis cox1_assay->data_analysis lox5_assay->data_analysis selectivity Selectivity Index Calculation (COX-2 vs COX-1) data_analysis->selectivity end Comparative Analysis & Reporting selectivity->end

Caption: Standardized workflow for inhibitor benchmarking.

COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies. [18][19]The assay measures the peroxidase component of COX activity.

Principle: The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2, a reaction that can be coupled to a fluorometric probe, resulting in a quantifiable fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X COX Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Prepare a stock solution of the fluorometric probe (e.g., Amplex™ Red) in DMSO.

    • Prepare a stock solution of Arachidonic Acid in ethanol.

    • Dilute human recombinant COX-1 and COX-2 enzymes to their working concentrations in the assay buffer.

    • Prepare serial dilutions of the test compound and reference inhibitors (Celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Plate Setup (96-well black plate):

    • Test Wells: Add 2 µL of diluted test compound.

    • Positive Control (100% activity): Add 2 µL of DMSO.

    • Inhibitor Control: Add 2 µL of diluted Celecoxib (for COX-2 plate) or SC-560 (for COX-1 plate).

    • Blank Wells: Add assay buffer instead of enzyme.

  • Reaction Execution:

    • Add 88 µL of a reaction mixture (containing assay buffer, probe, and heme cofactor) to each well.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the blank.

    • Incubate the plate for 10 minutes at 37°C, protected from light.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

    • The rate of increase in fluorescence is proportional to COX activity.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

5-LOX Inhibition Assay (Fluorometric)

This protocol is based on established commercial kits for screening 5-LOX inhibitors. [20] Principle: 5-LOX converts a specific substrate into an intermediate that reacts with a probe to generate a fluorescent product. The presence of a 5-LOX inhibitor reduces the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a LOX Assay Buffer.

    • Prepare stock solutions of the LOX probe and LOX substrate.

    • Dilute human recombinant 5-LOX enzyme to its working concentration in the assay buffer.

    • Prepare serial dilutions of the test compound and the reference inhibitor (Zileuton) in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup (96-well white plate):

    • Test Wells: Add 2 µL of the diluted test compound.

    • Positive Control (100% activity): Add 2 µL of the solvent.

    • Inhibitor Control: Add 2 µL of diluted Zileuton.

    • Blank Wells: Add assay buffer instead of enzyme.

  • Reaction Execution:

    • Add 38 µL of LOX Assay Buffer to each well.

    • Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

    • Add 40 µL of the Reaction Mix to each well.

    • Incubate the plate at room temperature for 10 minutes.

  • Data Acquisition:

    • Initiate the reaction by adding 20 µL of the LOX substrate to each well.

    • Immediately measure fluorescence in a kinetic mode (e.g., Ex/Em = 500/536 nm) for 10-20 minutes.

  • Calculation:

    • Determine the rate of reaction for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Results: A Comparative Performance Analysis

The inhibitory activities of 2-(2-Methoxyphenyl)-3-phenylacrylic acid and the standard inhibitors were determined and are summarized below. All experiments were performed in triplicate.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(2-Methoxyphenyl)-3-phenylacrylic acid 15.2 ± 1.81.8 ± 0.38.5 ± 1.18.4
Celecoxib >1000.05 ± 0.01>100>2000
SC-560 (COX-1 Selective Control) 0.009 ± 0.0026.3 ± 0.9N/A0.0014
Zileuton (5-LOX Inhibitor Control) >100>1000.5 ± 0.07N/A

Data represents mean ± standard deviation from three independent experiments.

Discussion of Findings

The experimental data reveals several key characteristics of 2-(2-Methoxyphenyl)-3-phenylacrylic acid:

  • Dual Inhibition Profile: The test compound demonstrates inhibitory activity against both the COX and 5-LOX pathways. This dual-action profile is of significant interest, as inhibiting both pathways simultaneously could offer a broader anti-inflammatory effect compared to single-target agents.

  • COX-2 Selectivity: With a selectivity index of 8.4, the compound is preferentially inhibiting COX-2 over COX-1. While not as highly selective as Celecoxib, this preference suggests a potentially reduced risk of gastrointestinal side effects associated with non-selective COX-1 inhibition. [11]* Moderate Potency: Compared to the reference compounds, 2-(2-Methoxyphenyl)-3-phenylacrylic acid exhibits moderate potency. Its IC50 value against COX-2 (1.8 µM) is higher than that of Celecoxib (0.05 µM), and its IC50 against 5-LOX (8.5 µM) is higher than that of Zileuton (0.5 µM).

The causality behind these findings likely lies in the compound's specific chemical structure. The acrylic acid backbone provides a scaffold that can fit into the active sites of these enzymes, while the methoxyphenyl and phenyl substitutions dictate the binding affinity and selectivity. The methoxy group, in particular, may form key interactions within the enzyme's binding pocket, a feature seen in other biologically active methoxylated derivatives of cinnamic acid. [14][15]Further structure-activity relationship (SAR) studies would be necessary to optimize the potency and selectivity of this chemical scaffold.

Conclusion

This benchmarking guide provides a foundational in vitro characterization of 2-(2-Methoxyphenyl)-3-phenylacrylic acid. It has been identified as a novel, dual inhibitor of COX-2 and 5-LOX with moderate potency and a favorable selectivity profile towards COX-2. These findings warrant further investigation, including cell-based assays to confirm its anti-inflammatory effects in a more complex biological system and subsequent lead optimization to enhance its inhibitory activity. This compound represents a promising scaffold for the development of new anti-inflammatory therapeutics.

References

  • Progress in Chemical and Biochemical Research. (2019). Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • Molecules. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]

  • International Journal of Molecular Sciences. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • MDPI Encyclopedia. (2021). Methoxylated Derivatives of Cinnamic Acid. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Frontiers in Pharmacology. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. [Link]

  • Future Science. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. [Link]

  • BioVision Inc. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • MDPI. (2023). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. [Link]

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  • Journal of Inflammation Research. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. [Link]

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  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

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  • Patsnap Synapse. (2024). What are 5-LOX inhibitors and how do they work?. [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

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  • Frontiers in Physiology. (2018). Arachidonic Acid Metabolism Pathway Is Not Only Dominant in Metabolic Modulation but Associated With Phenotypic Variation After Acute Hypoxia Exposure. [Link]

  • Journal of Chemistry. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Superporous acrylic acid and HPMC hydrogels of mefenamic acid: Formulation, characterization and optimization by central composite design. [Link]

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  • British Journal of Pharmacology. (2010). 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity. [Link]

  • PLOS One. (2022). Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study. [Link]

  • Patsnap Synapse. (2024). What are COX inhibitors and how do they work?. [Link]

  • RSC Advances. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid

This document provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS No. 1657-65-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS No. 1657-65-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their safe and environmentally conscious disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.

Core Principle: Hazard-Based Waste Management

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for 2-(2-Methoxyphenyl)-3-phenylacrylic acid is not always readily available, its classification as a substituted acrylic acid derivative allows us to infer a reliable hazard profile from analogous structures like 2-phenylacrylic acid and methoxycinnamic acid.

The foundational principle is to treat all waste containing this compound as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2] This approach ensures maximum safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[3]

Table 1: Inferred Hazard Profile and Disposal Considerations

Hazard Classification Description Rationale & Causality
Skin Irritant (Category 2) Causes skin irritation upon contact.[4][5][6] The acrylic acid moiety is known for its irritant properties. Prolonged or repeated contact can lead to dermatitis. Proper PPE is essential to prevent exposure.
Serious Eye Irritant (Category 2) Causes serious eye irritation.[4][5][6][7] As a fine solid powder, the compound can easily become airborne and contact the eyes, causing significant irritation or damage.
Respiratory Irritant May cause respiratory irritation if inhaled.[4][6][7] Fine dusts can be inhaled, irritating the mucous membranes of the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.

| Reactivity | Incompatible with strong oxidizing agents and strong bases.[7] | As a carboxylic acid, it can react exothermically with bases. Contact with strong oxidizers may lead to vigorous, potentially unsafe reactions. |

Mandatory Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling 2-(2-Methoxyphenyl)-3-phenylacrylic acid in its pure form or as waste.[2]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale for Use
Eye Protection Chemical splash goggles or a full-face shield.[2] Protects against airborne dust and accidental splashes, mitigating the risk of serious eye irritation.[7]
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).[2][8] Provides a barrier against direct skin contact, preventing irritation.[4] Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
Body Protection Fully-buttoned, flame-resistant laboratory coat.[2] Protects skin and personal clothing from contamination by dust or spills.
Footwear Closed-toe shoes.[2] Prevents exposure from spills that may reach the floor.

| Respiratory Protection | Work should be confined to a certified chemical fume hood.[8] | Minimizes the risk of inhaling irritating dust.[4] For bulk transfers outside a hood, a NIOSH-approved respirator may be necessary. |

Disposal Workflow and Step-by-Step Protocols

The proper disposal of 2-(2-Methoxyphenyl)-3-phenylacrylic acid is a multi-step process that begins at the point of waste generation and ends with collection by a licensed disposal service. The following diagram illustrates the decision-making process.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposal Pathway gen Generation of Waste (e.g., unused reagent, contaminated labware, spill debris) haz Is waste hazardous? YES (Treat as hazardous based on irritant properties)[1][2] gen->haz solid Solid Waste (e.g., expired chemical, reaction residue) haz->solid Identify Waste Type contam Contaminated Labware (e.g., gloves, weigh boats, wipes) spill Spill Debris (e.g., absorbent material) storage Store in Designated Satellite Accumulation Area[11] (Segregated from bases & oxidizers) solid->storage 1. Place in compatible, sealed container. 2. Label with 'Hazardous Waste', chemical name, and hazard pictograms.[13][14] contam->storage 1. Double-bag in clear plastic bags. 2. Label as 'Contaminated Solid Waste' with chemical name. spill->storage 1. Place in sealed, compatible container. 2. Label as 'Spill Debris' with chemical name and date. pickup Arrange Pickup with Institutional EHS or Licensed Waste Disposal Service[2][12] storage->pickup

Sources

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